5-Methylisoxazole-3-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVNMWDLOGSUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192639 | |
| Record name | 5-Methylisoxazole-3-carbonyl chloride | |
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Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39499-34-8 | |
| Record name | 5-Methyl-3-isoxazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39499-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methylisoxazole-3-carbonyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisoxazole-3-carbonyl chloride | |
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| Record name | 5-methylisoxazole-3-carbonyl chloride | |
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| Record name | 5-Methylisoxazole-3-carbonyl chloride | |
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Foundational & Exploratory
5-Methylisoxazole-3-carbonyl Chloride: A Comprehensive Guide to Reactivity, Stability, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carbonyl chloride is a highly reactive acyl chloride that serves as a pivotal building block in medicinal chemistry and drug discovery. Its structure, featuring an isoxazole ring coupled with a reactive carbonyl chloride, provides a unique combination of steric and electronic properties valuable for the synthesis of novel therapeutic agents.[1] This guide offers an in-depth exploration of its chemical reactivity, stability considerations, and practical applications, providing researchers with the technical insights required for its effective use in the laboratory.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 39499-34-8 | [2] |
| Molecular Formula | C₅H₄ClNO₂ | |
| Molecular Weight | 145.54 g/mol | |
| Appearance | Brown, Liquid Oil | [3] |
| Purity | Typically ≥95-98% | [4] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [5] |
| Synonyms | 5-methyl-3-isoxazolecarbonyl chloride | [4] |
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the chloride leaving group. This process is highly efficient for the formation of stable amide and ester linkages, which are fundamental components of many active pharmaceutical ingredients (APIs).[1]
Caption: General reaction pathway for the acylation of nucleophiles.
Reactions with Amines (Amide Formation)
The reaction with primary or secondary amines is robust and widely used to synthesize 5-methylisoxazole-3-carboxamides. These derivatives have shown significant potential in drug development, including as antitubercular agents.[6] The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.
Reactions with Alcohols (Ester Formation)
Similarly, alcohols react with this compound to form the corresponding esters. This reaction may require slightly elevated temperatures or the use of a catalyst, depending on the steric hindrance and nucleophilicity of the alcohol.
Stability and Decomposition
Understanding the stability of this compound is critical for its successful handling, storage, and use in synthesis.
Moisture Sensitivity and Hydrolysis
The primary stability concern is its extreme sensitivity to moisture.[3] It reacts violently with water in an exothermic hydrolysis reaction to form the parent 5-methylisoxazole-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3] This degradation pathway not only consumes the reactive starting material but also introduces acidic impurities that can complicate subsequent reactions and purifications. The liberation of toxic HCl gas necessitates that the compound be handled in a well-ventilated chemical fume hood at all times.[3]
Caption: The primary decomposition pathway via hydrolysis.
Storage and Handling Recommendations
To mitigate decomposition, this compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5] Refrigeration at 2-8°C is recommended to preserve its integrity over time. All glassware and solvents used in reactions must be scrupulously dried to prevent inadvertent hydrolysis.
Synthesis and Preparation
This compound is typically synthesized from its corresponding carboxylic acid, 5-methylisoxazole-3-carboxylic acid. The most common laboratory method involves chlorination with thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: Workflow for the synthesis of the target acyl chloride.
The use of thionyl chloride is effective and common, often with a catalytic amount of N,N-dimethylformamide (DMF).[7] The reaction proceeds by converting the carboxylic acid to the highly reactive acyl chloride, with the evolution of sulfur dioxide and HCl gases.[7]
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[7][8]
Materials:
-
5-Methylisoxazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)
-
Reaction flask with reflux condenser and drying tube (e.g., CaCl₂)
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube. Ensure all glassware is oven-dried.
-
Charging the Flask: Add 5-methylisoxazole-3-carboxylic acid to the flask, followed by anhydrous toluene to create a suspension.
-
Catalyst Addition: Add a catalytic amount of DMF to the stirred suspension.
-
Reagent Addition: Slowly add thionyl chloride to the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting crude this compound is a brown oil and can often be used directly in the next step without further purification. For high-purity requirements, distillation under high vacuum can be performed.
Protocol 2: General Procedure for Acylation of an Amine (Amide Formation)
This protocol outlines a general method for synthesizing 5-methylisoxazole-3-carboxamides.[6]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)
-
Reaction flask, addition funnel, and nitrogen/argon line
Procedure:
-
Setup: In a fume hood, add the desired amine and anhydrous DCM to a dry, nitrogen-flushed flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired amide.
Safety and Handling
DANGER: this compound is a corrosive material that causes severe skin burns and eye damage.[3] It reacts violently with water and is moisture-sensitive.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[3][5]
-
Handling: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors and liberated HCl gas.[3] Avoid all contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosives.[3] Keep the container tightly closed under an inert atmosphere and away from water and moist air.[3]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
References
- ResearchGate. (2015).
- XiXisys. (2025). GHS 11 (Rev.11) SDS: this compound. [Link]
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 39499-34-8 [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Spectroscopic Profiling of 5-Methylisoxazole-3-carbonyl chloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methylisoxazole-3-carbonyl chloride (CAS No. 39499-34-8), a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the spectral properties of this compound for identification, purity assessment, and reaction monitoring.
Introduction: The Significance of this compound
This compound is a reactive acyl chloride featuring a five-membered aromatic heterocycle. This structure is a common motif in a variety of pharmacologically active compounds. The carbonyl chloride group provides a reactive handle for the synthesis of a wide range of derivatives, including amides and esters, which are frequently explored in the development of new therapeutic agents.[1] Accurate and thorough spectroscopic characterization is therefore paramount to ensure the quality of starting materials and the successful synthesis of target molecules.
This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While extensive searches for experimentally derived spectra have been conducted, the readily available public data is limited. A key publication by Ganesh et al. (2015) describes the synthesis of this compound for use as a starting material; however, it does not provide its detailed spectroscopic characterization.[1][2] Therefore, this guide will present a combination of expected spectral features based on the analysis of closely related structures and predicted data from computational models, providing a robust framework for researchers.
Molecular Structure and Key Physicochemical Properties
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure and fundamental properties.
| Identifier | Value |
| IUPAC Name | 5-methyl-1,2-oxazole-3-carbonyl chloride |
| CAS Number | 39499-34-8 |
| Molecular Formula | C₅H₄ClNO₂ |
| Molecular Weight | 145.54 g/mol |
| Physical Form | Liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental spectra in the public domain, the following data is based on predictive models and analysis of similar isoxazole structures.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.6 | Singlet | 3H | -CH₃ |
| ~ 6.8 | Singlet | 1H | Isoxazole C4-H |
Causality Behind Assignments:
-
The methyl protons (-CH₃) are attached to the C5 position of the isoxazole ring. Their chemical shift is anticipated to be in the aliphatic region, typically around 2.6 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
The isoxazole ring proton (C4-H) is the sole proton on the heterocyclic ring. Its environment is influenced by the electronegative oxygen and nitrogen atoms, as well as the electron-withdrawing carbonyl chloride group at the adjacent C3 position. This deshielding effect is expected to shift the proton downfield to approximately 6.8 ppm. It will also appear as a singlet due to the lack of neighboring protons.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 12 | -CH₃ |
| ~ 105 | C4 |
| ~ 160 | C3 |
| ~ 175 | C5 |
| ~ 158 | Carbonyl Carbon (-COCl) |
Causality Behind Assignments:
-
The methyl carbon (-CH₃) is expected at the highest field (lowest ppm value) due to its sp³ hybridization.
-
The isoxazole ring carbons (C3, C4, and C5) will be significantly downfield due to their sp² hybridization and the influence of the heteroatoms. The C4 carbon, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most shielded of the ring carbons. The C3 and C5 carbons, being directly bonded to the electronegative oxygen and nitrogen atoms, will be further downfield.
-
The carbonyl carbon (-COCl) is anticipated to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen and the electronegative chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1780 - 1750 | Strong | C=O stretch (acyl chloride) |
| ~ 1620 - 1580 | Medium | C=N stretch (isoxazole ring) |
| ~ 1450 - 1400 | Medium | C=C stretch (isoxazole ring) |
| ~ 1380 - 1360 | Medium | C-H bend (methyl) |
| ~ 1200 - 1000 | Strong | C-O stretch (isoxazole ring) |
| ~ 800 - 700 | Strong | C-Cl stretch |
Causality Behind Assignments:
-
The most characteristic peak will be the strong C=O stretching vibration of the acyl chloride at a high wavenumber (typically 1780-1750 cm⁻¹). This high frequency is a hallmark of acyl chlorides and is a key diagnostic feature.
-
The isoxazole ring vibrations (C=N and C=C stretching) will appear in the double bond region of the spectrum.
-
The presence of the methyl group will be indicated by a C-H bending vibration.
-
The C-O stretching within the isoxazole ring and the C-Cl stretching will be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Expected Molecular Ion Peak:
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 145 .
-
Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 147 with an intensity of approximately one-third of the M⁺ peak is also anticipated.
Predicted Fragmentation Pathway:
The primary fragmentation pathway is likely to be the loss of the chlorine radical, followed by the loss of carbon monoxide.
Caption: Predicted primary fragmentation pathway of this compound in EI-MS.
Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to the ¹H NMR experiment due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
IR Data Acquisition
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire a background spectrum of the empty plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: Label the significant peaks with their wavenumbers.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound based on predicted data and the analysis of related compounds. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers working with this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data in the laboratory.
References
- Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122.
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Deriva- tives as Antitubercular Agents. Anti-Infective Agents, 13(1), 1-9.
Sources
An In-Depth Technical Guide to the Synthesis of 5-Methylisoxazole-3-carbonyl Chloride
A Senior Application Scientist's Perspective on Methodology, Mechanism, and Safety
Abstract
The conversion of 5-methylisoxazole-3-carboxylic acid to its corresponding acyl chloride is a pivotal activation step in synthetic organic chemistry, unlocking access to a variety of valuable derivatives such as amides, esters, and ketones.[1][2] This guide provides an in-depth analysis of the primary methodologies for this transformation, focusing on the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). We will explore the underlying reaction mechanisms, present detailed experimental protocols, and offer a comparative analysis of these reagents. Crucially, this document emphasizes the causality behind procedural choices and addresses critical safety considerations, including the management of hazardous reagents and the potential formation of toxic byproducts, to ensure both efficiency and safety in the laboratory.
Introduction: The Strategic Importance of Acyl Chlorides
5-Methylisoxazole-3-carbonyl chloride is a highly reactive and versatile building block in medicinal chemistry and materials science.[1][3] The isoxazole motif is a key pharmacophore found in numerous approved drugs. The conversion from the relatively stable 5-methylisoxazole-3-carboxylic acid to the highly electrophilic acyl chloride is a necessary activation step. The fundamental challenge in this conversion is that the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Standard chlorinating agents overcome this by transforming the hydroxyl into a more labile intermediate, thereby facilitating nucleophilic acyl substitution by a chloride ion.[4][5]
The selection of the appropriate chlorinating agent is a critical decision dictated by substrate sensitivity, reaction scale, cost, and safety infrastructure. The most common and effective reagents for this purpose are thionyl chloride and oxalyl chloride, both of which offer the distinct advantage of producing gaseous byproducts that help drive the reaction to completion.[6][7][8]
Comparative Analysis of Synthetic Methodologies
The two most prevalent methods for synthesizing acyl chlorides from carboxylic acids involve thionyl chloride and oxalyl chloride.[8] While both are effective, they differ significantly in their reaction conditions, cost, and handling requirements.
Method A: Thionyl Chloride (SOCl₂)
Thionyl chloride is a powerful, cost-effective reagent widely used for large-scale syntheses.[9] The reaction is typically conducted under harsh conditions, often using neat thionyl chloride at reflux.[10]
Causality and Mechanism:
The reaction proceeds through the formation of a highly reactive acyl chlorosulfite intermediate. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[4][11] This is followed by the expulsion of a chloride ion and subsequent nucleophilic attack of that chloride ion on the activated carbonyl carbon.[5] The thermodynamic driving force for this reaction is the irreversible decomposition of the intermediate into the desired acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[7][11]
Caption: Reaction mechanism of thionyl chloride with a carboxylic acid.
Experimental Protocol: Thionyl Chloride Method
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 5-methylisoxazole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), cautiously add thionyl chloride (3.0-5.0 eq). The thionyl chloride can serve as both the reagent and the solvent.[12] Alternatively, an inert solvent such as toluene can be used.[12]
-
Reaction: Heat the mixture to reflux (approx. 79 °C for neat SOCl₂) and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot in methanol and analyzing the resulting methyl ester formation via TLC or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an inert, dry solvent like toluene (2-3 times).[9]
-
Purification: The resulting crude this compound is often used directly in the next step. If required, it can be purified by vacuum distillation.
Method B: Oxalyl Chloride ((COCl)₂) with Catalytic N,N-Dimethylformamide (DMF)
For substrates that are sensitive to high temperatures or acidic conditions, the use of oxalyl chloride with a catalytic amount of DMF is the method of choice.[9][13] This reaction is typically performed under much milder conditions, often at room temperature.[10]
Causality and Mechanism:
This process operates via a catalytic cycle initiated by the formation of the Vilsmeier reagent (N,N-dimethylchloroiminium chloride) from the reaction of oxalyl chloride and DMF.[14][15][16] This electrophilic iminium salt is the true activating agent.[17][18] The carboxylic acid adds to the Vilsmeier reagent, creating a highly reactive O-acyl-isourea-like intermediate. This intermediate readily undergoes nucleophilic attack by the chloride ion generated in the first step. The subsequent collapse yields the acyl chloride, regenerates the DMF catalyst, and releases gaseous carbon dioxide (CO₂) and carbon monoxide (CO).[9][14]
Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride/DMF.
Experimental Protocol: Oxalyl Chloride/DMF Method
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a gas outlet connected to a scrubber, suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Catalyst Addition: Add a catalytic amount of dry DMF (e.g., 1-3 mol%) to the suspension.[19]
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 15-30 minutes. Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress until all starting material is consumed.
-
Work-up: The reaction mixture is typically used directly. If isolation is needed, the solvent and volatile byproducts are carefully removed under reduced pressure.
Quantitative Data Summary
| Parameter | Thionyl Chloride Method | Oxalyl Chloride/DMF Method |
| Reagents | SOCl₂ (stoichiometric or excess) | (COCl)₂ (1.2-1.5 eq), DMF (catalytic) |
| Typical Conditions | Reflux (neat or in high-boiling solvent) | 0 °C to Room Temperature in DCM/THF |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Byproducts | SO₂ (g), HCl (g) | CO₂ (g), CO (g), HCl (g) |
| Typical Yields | Good to Excellent | Excellent |
| Key Advantages | Low cost, gaseous byproducts[7][9] | Mild conditions, high yield, clean reaction[9][20] |
| Key Disadvantages | Harsh conditions, potential side reactions | Higher cost, toxic CO byproduct[9] |
Critical Safety and Handling Protocols
Authoritative Insight: The conversion of carboxylic acids to acyl chlorides involves highly reactive and hazardous materials. Adherence to strict safety protocols is non-negotiable.
-
Reagent Handling: Both thionyl chloride and oxalyl chloride are extremely corrosive and moisture-sensitive. They react violently with water to release large quantities of toxic gas (HCl, SO₂).[21][22][23] All manipulations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE), including solvent-resistant gloves, chemical splash goggles, and a face shield.[21][24]
-
Atmospheric Control: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the reagents and product.
-
Byproduct Management: The gaseous byproducts (HCl, SO₂, CO) are toxic and corrosive. The reaction apparatus must be vented to a base scrubber (e.g., a trap containing aqueous sodium hydroxide) to neutralize acidic gases. Carbon monoxide is a colorless, odorless, toxic gas, necessitating a well-ventilated fume hood.[9]
-
A Hidden Danger - DMCC Formation: A critical but often overlooked risk when using DMF with chlorinating agents is the formation of dimethylcarbamoyl chloride (DMCC) as a byproduct.[25] DMCC is a known animal carcinogen and a potential human carcinogen.[25] It is imperative for laboratories using this chemistry to be aware of this potential and, where appropriate, to assess for the presence of DMCC and implement necessary containment measures.[25]
Caption: General experimental workflow for acyl chloride synthesis.
Conclusion and Recommendations
The synthesis of this compound is a robust and essential transformation. The choice between thionyl chloride and oxalyl chloride/DMF should be made based on a careful evaluation of the substrate's stability, the required scale of the reaction, and available safety resources.
-
For large-scale, cost-sensitive syntheses involving robust substrates, thionyl chloride remains a viable and economical option.
-
For laboratory-scale preparations, high-value intermediates, or substrates with sensitive functional groups , the oxalyl chloride/DMF method is unequivocally superior due to its mild conditions and cleaner reaction profile.[9]
Regardless of the chosen method, a comprehensive understanding of the reaction mechanism and unwavering adherence to safety protocols are paramount for the successful and safe execution of this critical synthetic step.
References
- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024).
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
- SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.
- Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori - Benchchem.
- Getting Towed Uphill - Chemistry LibreTexts. (2022).
- converting carboxylic acids into acyl (acid) chlorides - Chemguide.
- Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023).
- Acid to Acid Chloride - Common Conditions.
- Synthesis Using Vilsmeier Reagents - ResearchGate.
- DMF role in acid chloride formation.
- THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
- Vilsmeier–Haack reaction - Wikipedia.
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- SAFETY DATA SHEET - Spectrum Chemical. (2017).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
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- Oxalyl chloride - Apollo Scientific. (2023).
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- Need help in converting a carboxylic acid to an acyl chloride : r/chemistry - Reddit. (2015).
- This compound;CAS No.:39499-34-8 - ChemShuttle.
- (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2025).
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022).
- 5-Methylisoxazole-3-carboxylic acid 3405-77-4 - Sigma-Aldrich.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
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An In-depth Technical Guide on the Core Characteristics of the Isoxazole Ring in Acyl Chlorides
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly enhance pharmacological properties and therapeutic potential. This guide provides a comprehensive analysis of the key characteristics of the isoxazole ring, with a particular focus on its behavior when functionalized as an acyl chloride. We will delve into the electronic properties, stability, reactivity, and synthetic utility of isoxazole acyl chlorides, offering insights into the causality behind experimental choices and providing validated protocols for their synthesis and manipulation.
The Isoxazole Moiety: A Dichotomy of Stability and Reactivity
The isoxazole ring is an aromatic system, a characteristic that imparts a degree of stability. However, the presence of the weak N-O bond introduces a latent reactivity that can be exploited in synthetic chemistry. This dual nature of stability and controlled lability makes the isoxazole ring a versatile building block in the design of complex molecules and pharmacologically active compounds.
Electronic Properties and Aromaticity
The isoxazole ring is a π-excessive heterocycle, with the oxygen atom acting as an electron donor and the nitrogen atom as an electron acceptor. This electronic distribution influences its reactivity, making it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and substitution pattern. The aromaticity of the isoxazole ring is a key contributor to its overall stability, though it is less aromatic than other five-membered heterocycles like furan or pyrrole.
Stability Profile
The stability of the isoxazole ring is not absolute and is significantly influenced by its substituents and the surrounding chemical environment, particularly pH and temperature.
-
pH-Dependence: The isoxazole ring is generally stable under acidic to neutral conditions. However, it exhibits increased lability under basic conditions, which can promote ring-opening reactions. For instance, studies on the drug leflunomide, which contains an isoxazole ring, have shown that the ring is stable at acidic pH but undergoes cleavage at basic pH, with the rate of degradation increasing with pH.
-
Thermal Stability: While generally stable, the isoxazole ring can undergo thermally induced rearrangements to its more stable isomer, the oxazole ring. This transformation often requires significant energy input.
-
Substitution Effects: The nature and position of substituents on the isoxazole ring can profoundly impact its stability. Electron-withdrawing groups can enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring cleavage. Conversely, electron-donating groups can increase the ring's stability.
Isoxazole Acyl Chlorides: Synthesis and Reactivity
The introduction of an acyl chloride functionality onto the isoxazole ring creates a highly reactive and versatile synthetic intermediate.
Synthesis of Isoxazole Acyl Chlorides
The most common method for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. This principle is directly applicable to the synthesis of isoxazole acyl chlorides.
Protocol: Synthesis of Isoxazole-4-carbonyl chloride
This protocol outlines the conversion of isoxazole-4-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).
Materials:
-
Isoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend isoxazole-4-carboxylic acid in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 1-3 hours), carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
-
The resulting crude isoxazole-4-carbonyl chloride can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Causality: Thionyl chloride is a highly effective reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product. The use of an inert atmosphere is critical to prevent hydrolysis of the highly reactive acyl chloride by atmospheric moisture.
Reactivity of Isoxazole Acyl Chlorides
Isoxazole acyl chlorides are highly electrophilic and readily react with a variety of nucleophiles. This reactivity is the cornerstone of their utility in organic synthesis.
-
Reaction with Alcohols: Isoxazole acyl chlorides react with alcohols to form the corresponding esters. This reaction is typically fast and exothermic, often proceeding readily at room temperature. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol oxygen attacks the carbonyl carbon of the acyl chloride.
-
Reaction with Amines: The reaction of isoxazole acyl chlorides with primary or secondary amines yields amides. This reaction is generally very vigorous and is a highly efficient method for forming amide bonds. Due to the high reactivity, the reaction is often carried out at low temperatures to control the reaction rate.
-
Friedel-Crafts Acylation: Isoxazole acyl chlorides can be used as acylating agents in Friedel-Crafts reactions to introduce the isoxazole moiety onto aromatic rings. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and generate a highly electrophilic acylium ion.
Diagram: Reactivity of Isoxazole Acyl Chlorides
Caption: Reactivity of isoxazole acyl chlorides with various nucleophiles.
Controlled Ring Opening of the Isoxazole Nucleus
A key feature of the isoxazole ring is its susceptibility to cleavage under specific conditions, a property that can be strategically employed in multi-step syntheses.
Reductive Cleavage
The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions. This reaction opens the ring to afford β-amino enones or related structures, which are valuable synthetic intermediates.
Base-Mediated Ring Opening
As previously mentioned, the isoxazole ring can be opened under basic conditions. The exact mechanism and resulting products depend on the substitution pattern of the isoxazole and the nature of the base employed. This controlled degradation can be a powerful tool for unmasking latent functionality within a molecule.
Spectroscopic Characterization
The unique structural and electronic features of the isoxazole ring give rise to characteristic spectroscopic signatures.
| Spectroscopic Technique | Key Features of Isoxazole Derivatives |
| ¹H NMR | Protons on the isoxazole ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the substitution pattern and the electronic nature of the substituents. |
| ¹³C NMR | The carbon atoms of the isoxazole ring resonate in the aromatic region (δ 100-170 ppm). The chemical shifts provide valuable information about the electronic environment of each carbon. |
| IR Spectroscopy | Characteristic C=N and C=C stretching vibrations are observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibration is typically found around 1020-1250 cm⁻¹. |
| Mass Spectrometry | Isoxazole derivatives often show a prominent molecular ion peak. Fragmentation patterns can provide information about the substitution pattern and the stability of the ring. |
Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. Its ability to engage in various non-covalent interactions, coupled with its favorable metabolic profile, makes it an attractive component in drug design. The introduction of an isoxazole acyl chloride functionality provides a reactive handle for the facile synthesis of libraries of compounds for biological screening.
Diagram: The Role of Isoxazole in Drug Discovery
Caption: The central role of the isoxazole ring in drug discovery.
Conclusion
The isoxazole ring, particularly when functionalized as an acyl chloride, represents a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its unique blend of aromatic stability and controlled reactivity allows for its use as both a stable scaffold and a latent source of diverse functionality. A thorough understanding of its electronic properties, stability profile, and reactivity patterns is essential for harnessing its full potential in the design and synthesis of novel chemical entities with significant therapeutic promise.
References
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84.
- ResearchGate. (n.d.). Cycloaddition reactions of isocyanides with acyl chlorides.
- National Institutes of Health. (n.d.). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.
- National Institutes of Health. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
- National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
- PubMed. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
- YouTube. (2019, January 3). Friedel-Crafts Acylation.
- Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
- Wikipedia. (n.d.). Isoxazole.
- Name of the source. (n.d.). Catalyst-free continuous flow esterification of acid chlorides.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
- Save My Exams. (2025, March 31). Acyl chlorides and alcohols.
- Reddit. (2024, September 14). Acid chloride reaction with amine.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds.
- Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.
An In-depth Technical Guide to 5-Methylisoxazole-3-carbonyl chloride: A Cornerstone Building Block in Modern Medicinal Chemistry
Executive Summary
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the heterocyclic scaffolds, the isoxazole ring system has emerged as a "privileged structure" due to its unique electronic properties, metabolic stability, and ability to engage in diverse biological interactions. This technical guide provides an in-depth analysis of 5-methylisoxazole-3-carbonyl chloride, a highly reactive and versatile intermediate. We will explore its synthesis, reactivity, and critical role as a precursor to the 5-methylisoxazole-3-carboxamide moiety—a pharmacophore present in a wide array of biologically active compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a survey of its application in constructing molecules across various therapeutic areas.
The Strategic Value of the 5-Methylisoxazole Scaffold
The Isoxazole Ring in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique set of physicochemical properties, including a dipole moment and the capacity for hydrogen bonding, which are crucial for molecular recognition at biological targets.[1] Its aromatic nature contributes to the conformational rigidity of the parent molecule, often leading to improved binding affinity. Furthermore, the isoxazole nucleus is generally stable to metabolic degradation, a desirable trait for optimizing pharmacokinetic profiles.
Focus on the 5-Methylisoxazole-3-carboxamide Moiety
When this compound is reacted with a primary or secondary amine, it forms a 5-methylisoxazole-3-carboxamide. This specific scaffold has garnered significant attention for several key reasons:
-
Bioisosteric Potential: The 5-methylisoxazole-3-carboxamide group can act as a bioisostere for other functional groups, such as esters or other aromatic systems.[2][3] This allows chemists to modulate properties like solubility, lipophilicity, and metabolic stability while retaining or enhancing biological activity.[4]
-
Distinct Metabolism: In a notable comparison, the isomeric 5-methylisoxazole-4-carboxamide scaffold (found in the anti-rheumatic drug Leflunomide) is known to undergo metabolic cleavage of the N-O isoxazole bond to form its active metabolite.[5] In contrast, studies on the 5-methylisoxazole-3-carboxamide scaffold indicate that it is less susceptible to this ring-opening, instead being metabolized via amide bond cleavage. This fundamental difference in metabolic fate can lead to distinct pharmacological and toxicological profiles, potentially offering a superior safety margin.[5]
-
Proven Biological Activity: This core is integral to compounds demonstrating a wide range of therapeutic activities, including antitubercular, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][6][7][8]
Synthesis and Chemical Properties
The journey to utilizing this building block begins with the synthesis of its precursor, 5-methylisoxazole-3-carboxylic acid, followed by its conversion to the highly reactive carbonyl chloride.
Synthesis of the Precursor: 5-Methylisoxazole-3-carboxylic Acid
The molecular formula for 5-methylisoxazole-3-carboxylic acid is C₅H₅NO₃, and its molecular weight is approximately 127.10 g/mol .[1] Several synthetic routes are well-established in the literature:
-
Heterocyclization of Dicarbonyls: A classical and widely used method involves the condensation of a 1,3-dicarbonyl compound derivative with hydroxylamine.[1] This approach builds the isoxazole ring from acyclic precursors.
-
Oxidative Cyclization: Another common one-pot synthesis involves the reaction of 2,5-hexanedione with nitric acid.[6][9] The dione undergoes oxidation and subsequent cyclization to form the desired carboxylic acid.
-
1,3-Dipolar Cycloaddition: This elegant approach involves the reaction of nitrile oxides with alkynes to construct the isoxazole core, representing a fundamental strategy in heterocyclic chemistry.[1]
Conversion to this compound: Reagents and Rationale
The conversion of a carboxylic acid to a carbonyl chloride (or acid chloride) is a foundational transformation in organic synthesis. It activates the carboxyl group, turning the hydroxyl into an excellent leaving group and rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Several standard reagents can accomplish this transformation:
-
Thionyl Chloride (SOCl₂): This is the most common and efficient reagent for this purpose. The reaction is often performed neat or in an inert solvent. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[10][11]
-
Oxalyl Chloride ((COCl)₂): An alternative to thionyl chloride, oxalyl chloride is also highly effective and often used with a catalytic amount of N,N-Dimethylformamide (DMF).[12][13]
-
Phosphorus Chlorides (PCl₅ or PCl₃): While effective, these reagents can sometimes lead to more complex product mixtures and are used less frequently than thionyl or oxalyl chloride.[11]
Chemical Reactivity and Handling Considerations
This compound (MF: C₅H₄ClNO₂, MW: 145.545) is a moisture-sensitive compound. As an acyl chloride, it will readily hydrolyze back to the parent carboxylic acid in the presence of water. Therefore, all reactions should be conducted under anhydrous conditions (e.g., using dry solvents and an inert atmosphere of nitrogen or argon). The compound is typically stored at 2-8°C to maintain its stability. Its primary utility lies in its powerful electrophilicity, making it an excellent acylating agent for a wide range of nucleophiles, most notably amines and alcohols.[14]
Application in Drug Design and Medicinal Chemistry
The Acylation Reaction: Gateway to Novel Amides
The principal application of this compound is its reaction with amines to form stable amide bonds. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine coupling partner. This versatility allows for the rapid generation of large libraries of N-substituted-5-methylisoxazole-3-carboxamides for screening and structure-activity relationship (SAR) studies.
Case Studies Across Therapeutic Areas
The 5-methylisoxazole-3-carboxamide scaffold has been successfully incorporated into drug candidates targeting a diverse range of diseases.
-
Antitubercular Agents: Researchers have synthesized series of 5-methylisoxazole-3-carboxamides and evaluated their activity against Mycobacterium tuberculosis H37Rv. Several derivatives, particularly those with phenol substitutions, have shown significant activity, with Minimum Inhibitory Concentrations (MIC) as low as 3.125 μM.[6][7] These compounds were also found to have a good safety profile in cytotoxicity assays against Vero and HepG2 cell lines.[7]
-
Anti-inflammatory and Kinase Inhibition: The scaffold has been explored for its potential as an anti-inflammatory agent and as a core for developing Raf kinase inhibitors for cancer therapy.[1] The ability of the isoxazole ring to modulate biological pathways makes it a promising candidate for these applications.[1]
-
TRPV1 Antagonists: In the search for novel pain therapeutics, detailed SAR studies have been conducted on isoxazole-3-carboxamide derivatives as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[15] Optimization of the amine substituent led to compounds with a requisite balance of potency and solubility, demonstrating antihyperalgesic effects in preclinical models.[15]
-
Ghrelin Receptor Antagonists: A series of isoxazole carboxamides were developed and evaluated as potent antagonists for the ghrelin receptor, highlighting the broad applicability of this scaffold in targeting G-protein-coupled receptors.[16]
Structure-Activity Relationship (SAR) Insights
The ease of derivatization via the carbonyl chloride has facilitated numerous SAR studies. A summary of key findings is presented below.
| Target Receptor/Organism | Amide Substituent (R-group) | Observed Activity Trend | Reference(s) |
| Mycobacterium tuberculosis | Substituted Phenols | Compounds with electron-donating/withdrawing groups on the phenyl ring showed significant activity (MICs of 3.125-6.25 μM). | [6][7] |
| TRPV1 Cation Channel | 1S, 3R-3-aminocyclohexanol | This specific motif provided an optimal balance of antagonist potency and aqueous solubility. | [15] |
| Antibacterial (General) | Varied Aryl and Heteroaryl Amines | Phenol-substituted amides and benzoic acid-substituted amides showed potent activity against B. subtilis and E. coli. | [6] |
| Ghrelin Receptor | Complex Piperidine Derivatives | SAR exploration led to the identification of potent antagonists for the ghrelin receptor. | [16] |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound.
Protocol: Synthesis of this compound from Carboxylic Acid
This protocol describes a standard procedure using thionyl chloride. The resulting product is often used immediately in the subsequent step without purification.
Materials:
-
5-Methylisoxazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-5.0 eq)
-
Anhydrous Toluene or Dichloromethane (optional, as solvent)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methylisoxazole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (2.0-5.0 eq) to the flask at room temperature. A solvent such as anhydrous toluene may be added if desired.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-70°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution (fumes can be bubbled through a basic solution to neutralize).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap between the evaporator and the vacuum pump to capture the corrosive thionyl chloride.
-
Product: The resulting residue is crude this compound, which appears as an oil or low-melting solid. It is typically used directly in the next step without further purification.
Protocol: General Procedure for the Synthesis of N-Substituted-5-methylisoxazole-3-carboxamides
This protocol details the acylation of a representative amine with the in situ generated or purified carbonyl chloride.
Materials:
-
Crude this compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Anhydrous base (e.g., Pyridine or Triethylamine (TEA)) (1.5-2.0 eq)
-
Standard glassware for organic synthesis
Procedure:
-
Amine Solution: In a separate flame-dried flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the base (e.g., TEA, 1.5-2.0 eq) in the chosen anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Acid Chloride Addition: Dissolve the crude this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Wash the combined organic layers sequentially with dilute HCl (if an acid-scavenging base like pyridine was used), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-substituted-5-methylisoxazole-3-carboxamide. The purity should be confirmed by HPLC, and the structure verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conceptual Workflows
Visualizing the synthesis and application process can aid in project planning and execution.
Caption: Synthetic pathway from carboxylic acid to the final carboxamide product.
Caption: Workflow for utilizing the building block in a drug discovery program.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its straightforward synthesis and predictable reactivity provide a reliable gateway to the 5-methylisoxazole-3-carboxamide scaffold, a pharmacophore with proven value. The key differentiation in its metabolic profile compared to its 4-carboxamide isomer offers a compelling rationale for its exploration in new drug discovery programs. As the demand for novel therapeutics with improved safety and efficacy continues to grow, the intelligent application of versatile and robust building blocks like this compound will remain a critical component of successful research and development endeavors.
References
- Vijayavitthal, T., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmacy and Pharmaceutical Sciences, 3(11), 2265-2272. [Link]
- US Patent No. US6723855B2. (2004). Method for synthesizing leflunomide.
- World Intellectual Property Organization. (2001). WO2001060363A1 - A method for synthesizing leflunomide.
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Unlocking the Therapeutic and Technological Potential of 5-Methylisoxazole-3-carbonyl Chloride Derivatives: A Technical Guide to Future Research
Abstract
The 5-methylisoxazole-3-carbonyl chloride scaffold is a privileged heterocyclic motif that serves as a versatile building block in the synthesis of a diverse array of biologically active compounds and functional materials. Its inherent structural features, including the reactive acyl chloride group and the stable isoxazole ring, offer a unique platform for the development of novel derivatives with significant potential in medicinal chemistry, agrochemical science, and materials engineering. This in-depth technical guide provides a comprehensive overview of promising, yet underexplored, research areas for derivatives of this compound. It is intended for researchers, scientists, and drug development professionals seeking to innovate within this chemical space. This guide moves beyond established knowledge to propose novel research hypotheses, detailed experimental workflows, and forward-looking applications, all grounded in scientific integrity and supported by authoritative references.
Introduction: The Versatility of the 5-Methylisoxazole Core
The isoxazole ring system is a cornerstone in medicinal chemistry, present in a variety of FDA-approved drugs.[1] The this compound derivative, in particular, offers a synthetically accessible and highly reactive starting material for the generation of diverse libraries of compounds, primarily through the formation of amide, ester, and other acyl derivatives.[2] The stability of the isoxazole ring, coupled with its ability to engage in various non-covalent interactions, makes it an attractive pharmacophore.[3][4] This guide will explore three key frontiers for the application of its derivatives: novel therapeutic agents, next-generation agrochemicals, and advanced functional materials.
Frontier 1: Novel Therapeutic Agents
The established broad-spectrum biological activity of isoxazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, provides a fertile ground for the discovery of novel therapeutics with improved efficacy and specificity.[3][5]
Anticancer Therapeutics: Targeting Key Signaling Pathways
While the anticancer potential of isoxazoles is recognized, a significant opportunity lies in the rational design of derivatives targeting specific and often challenging oncogenic pathways.[1][5]
Hypothesis: Derivatives of 5-methylisoxazole-3-carboxamide can be designed to simultaneously inhibit Heat Shock Protein 90 (HSP90) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), offering a synergistic approach to overcoming drug resistance in non-small cell lung cancer (NSCLC).
Causality: EGFR is a client protein of the HSP90 chaperone machinery.[6][7] In many cancers, including NSCLC, resistance to EGFR-TK inhibitors (EGFR-TKIs) can arise from EGFR amplification.[6] By inhibiting HSP90, the stability of both wild-type and mutant EGFR is compromised, leading to its degradation.[7] A single molecule capable of inhibiting both the kinase activity of EGFR and the stabilizing function of HSP90 could offer a more durable therapeutic response.
Experimental Workflow:
-
Synthesis: A library of N-aryl and N-heteroaryl-5-methylisoxazole-3-carboxamides will be synthesized. The aromatic and heteroaromatic amines will be selected based on their known interactions with the ATP-binding pockets of HSP90 and EGFR-TK.
-
In Vitro Kinase Assays: The synthesized compounds will be screened for their inhibitory activity against both HSP90 and EGFR-TK using commercially available assay kits.
-
Cell-Based Assays: Lead compounds will be evaluated for their anti-proliferative activity in NSCLC cell lines with varying EGFR mutation statuses and resistance profiles.
-
Western Blot Analysis: The effect of lead compounds on the expression levels of total and phosphorylated EGFR, as well as downstream signaling proteins like Akt and ERK, will be assessed.[8]
-
Structure-Activity Relationship (SAR) Studies: The relationship between the chemical structure of the derivatives and their biological activity will be systematically analyzed to guide the optimization of lead compounds.
Logical Relationship of the Proposed Dual Inhibition Strategy
Caption: Targeted inhibition of the JNK signaling cascade.
Frontier 2: Next-Generation Agrochemicals
The isoxazole scaffold is present in several commercial pesticides. [1]Derivatives of this compound represent a promising starting point for the discovery of novel herbicides and fungicides with new modes of action or improved efficacy against resistant pests.
Herbicides: Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Hypothesis: By incorporating specific structural motifs known to interact with the active site of HPPD, novel 5-methylisoxazole-3-carboxanilide derivatives can be developed as potent herbicides.
Causality: HPPD is a validated target for bleaching herbicides. [9][10]The active site of HPPD can accommodate a variety of chemical scaffolds. By designing 5-methylisoxazole-3-carboxanilides that mimic the binding of known HPPD inhibitors, it is possible to create new herbicidal compounds.
Experimental Workflow:
-
Molecular Modeling and Design: Docking studies will be performed to guide the design of carboxanilide derivatives with optimal interactions with the HPPD active site.
-
Synthesis: The designed compounds will be synthesized via the reaction of this compound with various substituted anilines.
-
In Vitro HPPD Inhibition Assay: The inhibitory activity of the synthesized compounds against HPPD will be determined.
-
Whole-Plant Greenhouse Screens: The herbicidal efficacy of the compounds will be evaluated on a panel of important weed species.
Fungicides: Targeting Succinate Dehydrogenase (SDH)
Hypothesis: 5-Methylisoxazole-3-carboxamide derivatives can be developed as effective succinate dehydrogenase inhibitor (SDHI) fungicides for the control of major plant pathogens.
Causality: SDHI fungicides are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. The carboxamide moiety is a key pharmacophore in many SDHI fungicides. By combining this with the 5-methylisoxazole core, novel SDHI fungicides with potentially different spectrum of activity or improved resistance profiles can be discovered.
Experimental Workflow:
-
Synthesis: A library of 5-methylisoxazole-3-carboxamides will be synthesized, focusing on N-substituents known to be favorable for SDHI activity.
-
In Vitro Antifungal Assays: The synthesized compounds will be screened for their fungicidal activity against a panel of economically important plant pathogenic fungi.
-
SDH Inhibition Assays: The inhibitory activity of the most potent compounds against fungal SDH will be confirmed.
-
In Vivo Plant Protection Assays: The efficacy of lead compounds in protecting host plants from fungal infection will be evaluated in greenhouse trials.
Frontier 3: Advanced Functional Materials
The unique electronic and photophysical properties of the isoxazole ring make it an attractive component for the development of advanced functional materials. [3][4][6][11][12][13]This remains a largely underexplored area for derivatives of this compound.
Isoxazole-Containing Polymers for Biomedical Applications
Hypothesis: 5-Methylisoxazole-3-carboxamide derivatives can be functionalized with polymerizable groups to create novel polymers with applications in drug delivery and tissue engineering.
Causality: Functional polymers are of great interest for biomedical applications. [8][14][15]By incorporating the 5-methylisoxazole-3-carboxamide moiety into a polymer backbone, it may be possible to create materials with tailored properties, such as biocompatibility, biodegradability, and the ability to be functionalized with targeting ligands or therapeutic agents.
Experimental Workflow:
-
Monomer Synthesis: Synthesize 5-methylisoxazole-3-carboxamide derivatives containing a polymerizable group, such as a vinyl or acrylate moiety.
-
Polymerization: Polymerize the monomers using techniques such as free radical or controlled radical polymerization.
-
Polymer Characterization: Characterize the resulting polymers in terms of molecular weight, polydispersity, and thermal properties.
-
Biocompatibility and Drug Release Studies: Evaluate the biocompatibility of the polymers and their potential as controlled-release drug delivery systems.
Ligands for Metal-Organic Frameworks (MOFs)
Hypothesis: Bidentate or multidentate ligands derived from 5-methylisoxazole-3-carboxylic acid (the precursor to the carbonyl chloride) can be used to construct novel MOFs with interesting catalytic or gas sorption properties.
Causality: MOFs are crystalline materials with high porosity and tunable properties, making them attractive for applications in catalysis, gas storage, and separation. [16][10]The nitrogen and oxygen atoms of the isoxazole ring, along with the carbonyl oxygen of the carboxamide, can act as coordination sites for metal ions, enabling the formation of new MOF structures.
Experimental Workflow:
-
Ligand Synthesis: Synthesize ligands based on the 5-methylisoxazole-3-carboxamide scaffold that contain additional coordinating groups.
-
MOF Synthesis: Explore the solvothermal synthesis of MOFs using these ligands and various metal salts.
-
Structural Characterization: Characterize the resulting MOFs using single-crystal X-ray diffraction to determine their structure.
-
Property Evaluation: Investigate the gas sorption, catalytic, or other functional properties of the novel MOFs.
Standardized Experimental Protocols
General Procedure for the Synthesis of N-Aryl-5-methylisoxazole-3-carboxamides
-
To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of dimethylformamide (DMF).
-
Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases, to form the this compound in situ.
-
In a separate flask, dissolve the desired aryl amine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.
-
Slowly add the solution of the in situ generated acyl chloride to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compounds should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals for the 5-methylisoxazole-3-carboxamide core include a singlet for the methyl group around δ 2.4-2.5 ppm and a singlet for the isoxazole ring proton around δ 6.5-6.8 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Quantitative Data Summary
| Compound Class | Target | Key Biological/Functional Activity | IC₅₀/EC₅₀ Range (Exemplary) | Reference(s) |
| Anticancer Agents | ||||
| N-aryl-5-methylisoxazole-3-carboxamides | EGFR-TK | Inhibition of cancer cell proliferation | 0.05 - 10 µM | [5] |
| Steroidal Isoxazoles | Tubulin | Mitotic arrest, apoptosis induction | Low micromolar | [17][11] |
| Isoxazole Derivatives | JNK | Inhibition of JNK activity | Nanomolar to low micromolar | [18] |
| Anti-inflammatory Agents | ||||
| Diarylisoxazoles | COX-1/COX-2 | Inhibition of prostaglandin synthesis | Nanomolar to low micromolar | [14] |
| Agrochemicals | ||||
| Isoxazolamides | HPPD | Herbicidal activity (bleaching) | Varies with weed species | [9] |
| Carboxamides | SDHI | Fungicidal activity | Varies with fungal species | |
| Functional Materials | ||||
| Isoxazole-containing complexes | Photophysical | Fluorescence | Quantum yields up to 33% | [11][12] |
Conclusion
The this compound scaffold is a remarkably versatile platform for chemical innovation. The potential research areas outlined in this guide—from targeted anticancer and anti-inflammatory agents to novel agrochemicals and advanced functional materials—represent just a fraction of the possibilities. By applying rational design principles, robust synthetic methodologies, and rigorous biological and material characterization, researchers can unlock the full potential of these derivatives. The insights and protocols provided herein are intended to serve as a catalyst for future discoveries, ultimately leading to the development of new technologies and therapies that can address significant unmet needs in science and medicine.
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Physical properties like melting point and boiling point of 5-Methylisoxazole-3-carbonyl chloride
An In-depth Technical Guide to the Physical Properties of 5-Methylisoxazole-3-carbonyl Chloride
Abstract
This compound (CAS No. 39499-34-8) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1][2] As a highly reactive acyl chloride, its utility in synthesizing a diverse range of amide, ester, and other acyl derivatives is well-established.[2][3] A comprehensive understanding of its core physical properties, namely its melting and boiling points, is not merely academic; it is fundamental to its safe handling, reaction optimization, purification, and storage. This guide provides a detailed examination of these properties, grounded in experimental data and the principles of physical organic chemistry, to support researchers and drug development professionals in leveraging this versatile reagent.
Chemical Identity and Molecular Structure
This compound is characterized by a five-membered isoxazole ring substituted with a methyl group at the 5-position and a reactive carbonyl chloride moiety at the 3-position. This unique arrangement of functional groups imparts significant reactivity, making it a valuable intermediate.[1]
The presence of the electrophilic carbonyl carbon adjacent to a good leaving group (chloride) is the primary driver of its chemical behavior, while the isoxazole ring system influences its physical state, solubility, and intermolecular interactions.
Core Physical Properties: A Quantitative Overview
The physical state and phase transition temperatures of this compound are dictated by the interplay of its molecular weight, polarity, and capacity for intermolecular interactions. Unlike its parent carboxylic acid, it lacks the ability to form strong hydrogen bonds, which significantly influences its physical properties.[6][7]
| Property | Value | Conditions | Source |
| Physical State | Liquid / Oily Liquid | Standard Temperature & Pressure | [4][8] |
| Appearance | Colorless to Brown | - | [8] |
| Boiling Point | 88 °C | @ 18 Torr (24 mbar) | [5] |
| Melting Point | Not specified (below ambient) | - | N/A |
| Density | 1.345 g/cm³ | - | [5] |
| Refractive Index | 1.498 | - | [5] |
| Flash Point | 101.2 °C | - | [5] |
Analysis of Boiling Point
The experimentally determined boiling point of 88 °C is reported under reduced pressure (18 Torr).[5] This is a critical detail. Acyl chlorides, particularly those with complex heterocyclic structures, can be susceptible to thermal decomposition at their atmospheric boiling points. Performing distillation under vacuum allows the compound to vaporize at a lower temperature, mitigating the risk of degradation and ensuring higher purity of the distillate. This choice of a reduced-pressure measurement is a deliberate experimental design to preserve the integrity of the molecule.
Deconstructing the Melting Point
Multiple sources describe this compound as a liquid at room temperature.[4][8] Consequently, a precise melting point is not a commonly reported parameter as it lies below standard ambient temperatures (i.e., <20-25 °C). The relatively low melting point is a direct consequence of its molecular structure. The dominant intermolecular forces are van der Waals dispersion forces and dipole-dipole interactions arising from the polar carbonyl and isoxazole groups.[9][10] The absence of hydroxyl groups precludes the formation of strong intermolecular hydrogen bonds, which would require significantly more energy to overcome, resulting in a higher melting point.[6]
Experimental Determination of Physical Properties
The accurate determination of physical constants is a cornerstone of chemical characterization. The protocols described herein represent self-validating systems for obtaining reliable data, incorporating principles of careful observation and controlled conditions.
Crucial Safety Preamble: this compound is a corrosive substance that causes severe skin burns and eye damage.[5][11][12] It reacts violently with water and is moisture-sensitive.[8][11] All manipulations must be conducted within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.
Protocol: Boiling Point Determination under Reduced Pressure
This micro-scale method is suitable for determining the boiling point of a small sample volume while minimizing thermal stress.
Methodology:
-
Sample Preparation: Place 1-2 mL of this compound into a small, dry pear-shaped flask containing a magnetic stir bar.
-
Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried to prevent reaction with the acyl chloride.
-
Vacuum Connection: Connect the apparatus to a vacuum pump equipped with a cold trap and a digital vacuum gauge (manometer).
-
Heating and Equilibration: Place the flask in a heating mantle. Begin stirring and slowly evacuate the system to the target pressure (e.g., 18 Torr).
-
Temperature Measurement: Gently heat the sample. Observe the temperature on a thermometer placed so the bulb is level with the side arm of the distillation head.
-
Data Recording: The boiling point is the temperature at which a steady reflux of condensate is observed on the thermometer bulb and the first drop of distillate is collected. Record this temperature and the corresponding stable pressure from the manometer.
-
Validation: For robust data, repeat the measurement with a fresh sample to ensure reproducibility.
Protocol: Conceptual Approach for Sub-Ambient Melting Point
While a specific value is not available, determining a sub-ambient melting point would require specialized equipment.
Methodology:
-
Sample Preparation: A small amount of the liquid is loaded into a standard melting point capillary tube.[13]
-
Cryogenic Cooling: The sample is flash-frozen using a cryogenic bath (e.g., liquid nitrogen or dry ice/acetone) to ensure a solid state.
-
Apparatus: The frozen capillary is transferred to a melting point apparatus equipped with a cryostat or a controlled cooling system.
-
Controlled Heating: The apparatus is programmed to slowly heat the sample from a temperature well below its expected melting point, typically at a rate of 1-2 °C per minute for an accurate measurement.[14]
-
Observation and Recording: The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[14]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the experimental determination of the boiling point under reduced pressure, a key characterization procedure for this compound.
Caption: Workflow for Reduced-Pressure Boiling Point Determination.
Conclusion
The physical properties of this compound—specifically its liquid state at ambient temperature and its boiling point of 88 °C at 18 Torr—are direct reflections of its molecular architecture. The absence of hydrogen bonding capability results in relatively weak intermolecular forces, leading to low phase transition temperatures compared to its carboxylic acid analogue. The necessity of vacuum distillation for boiling point determination underscores its potential thermal lability and the care required for its purification. For scientists and researchers in drug discovery, a firm grasp of these physical constants is indispensable for designing safe, efficient, and scalable synthetic protocols that utilize this potent chemical intermediate.
References
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- An introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide.
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (n.d.). PubChem.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- This compound. (2018, May 16). SIELC Technologies.
- 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem.
- AS/A-Level Chemistry - Acyl Chloride. (2021, July 19). Tuttee Academy.
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- Experiment 1 - Melting Points. (n.d.). Northern Kentucky University.
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- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
- This compound, 98%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022, December 29). MDPI.
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Methodological & Application
The Versatile Role of 5-Methylisoxazole-3-carbonyl Chloride in the Genesis of Complex Molecular Scaffolds: Application Notes and Protocols
Introduction: The Strategic Importance of the Isoxazole Nucleus in Drug Discovery
In the landscape of medicinal chemistry, the isoxazole ring system represents a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an invaluable building block for the design of novel therapeutics. 5-Methylisoxazole-3-carbonyl chloride (CAS No: 39499-34-8) has emerged as a particularly powerful and versatile reagent, providing a direct and efficient entry point for the incorporation of the 5-methylisoxazole moiety into more complex molecular architectures.[2] This guide offers an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and mechanistic insights, to empower researchers in drug development and synthetic chemistry. The combination of the methyl group and the isoxazole core in this molecule offers distinct reactivity and binding potential, rendering it a valuable asset in the creation of new therapeutic agents.[2]
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 39499-34-8 | [2] |
| Molecular Formula | C₅H₄ClNO₂ | [2] |
| Molecular Weight | 145.54 g/mol | [2] |
| Appearance | Liquid | [3] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8 °C, under inert atmosphere | [2] |
Safety Precautions: this compound is a reactive acyl chloride. It is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Core Synthesis and Activation: A Two-Step Workflow
The journey to utilizing this compound begins with the synthesis of its carboxylic acid precursor, followed by its activation to the more reactive acyl chloride.
Caption: General workflow for the synthesis and application of this compound.
Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid
This protocol details the oxidative cyclization of 2,5-hexanedione to yield the carboxylic acid precursor.[4][5]
Materials:
-
2,5-Hexanedione
-
Nitric Acid (5.2M)
-
Crushed ice
-
Ice/water bath
-
Reflux condenser and heating mantle
-
Filtration apparatus
Procedure:
-
In a fume hood, place 200 mL of 5.2M nitric acid in a 1000 mL Erlenmeyer flask equipped with a reflux condenser and begin heating to boiling.
-
Turn off the heat source and add 2,5-hexanedione (45.75 g, 0.40 mol) dropwise through the condenser. Initially, add at a rate of approximately 2 drops per second until the evolution of brown NO₂ gas is observed.
-
Reduce the addition rate to 1 drop per second. Once a stable reflux is achieved, re-apply gentle heating.
-
After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the heat and maintain the reflux for at least 1.5 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Allow the light-yellow solution to cool slightly, then pour it over 200 g of crushed ice in an ice/water bath.
-
Let the mixture stand in the ice bath for 30 minutes to allow for complete precipitation.
-
Collect the precipitated crystals by filtration, wash with 200 mL of ice-cold water, and air-dry.
-
The product can be further purified by recrystallization from aqueous methanol to yield 5-methylisoxazole-3-carboxylic acid.[5]
Expected Yield: Approximately 81%.[5]
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride, the key reactive intermediate.[5][6][7]
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (ice-cold)
-
Round-bottomed flask with a stirrer bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Place 5-methylisoxazole-3-carboxylic acid (2.0 g, 15.7 mmol) into a dry round-bottomed flask under an inert atmosphere.
-
Carefully add 1.2 mL of ice-cold pyridine, followed by the slow addition of 1.15 mL of thionyl chloride.
-
Stir the mixture continuously at room temperature for 24 hours.
-
Monitor the reaction's progress by TLC until the starting carboxylic acid is fully consumed.
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.[5]
Application in the Synthesis of Bioactive Scaffolds
The high reactivity of the acyl chloride group makes this compound an excellent electrophile for reactions with a wide range of nucleophiles, leading to the formation of amides, esters, and other complex structures.
Amide Scaffolds: Building Blocks for Antitubercular and Antiviral Agents
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. 5-Methylisoxazole-3-carboxamides have shown significant potential as antitubercular agents.[8]
Caption: Workflow for the synthesis of 5-Methylisoxazole-3-carboxamide scaffolds.
Protocol 3: General Procedure for the Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives
This protocol is adapted from the synthesis of novel antitubercular agents and can be generalized for various aromatic and aliphatic amines.[5][8]
Materials:
-
This compound (crude from Protocol 2)
-
Appropriate aryl or alkyl amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine or Triethylamine, 1.1 equivalents)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
Dissolve the chosen amine (1.0 eq) and base (1.1 eq) in the anhydrous solvent in a round-bottomed flask under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[8]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-methylisoxazole-3-carboxamide derivative.
This methodology has been successfully employed in the synthesis of irreversible human rhinovirus 3C protease inhibitors, highlighting its importance in antiviral drug discovery.[9][10][11]
Ester Scaffolds: Expanding the Chemical Space
The reaction of this compound with alcohols provides access to a diverse range of esters, further expanding the accessible chemical space for drug discovery.
Protocol 4: Synthesis of 5-Methylisoxazole-3-carboxylate Esters
This protocol is a general method for the esterification of alcohols using this compound, based on acylation principles.[12]
Materials:
-
This compound (crude from Protocol 2)
-
Desired alcohol (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Base (e.g., Triethylamine or Pyridine, 1.1 equivalents)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the base (1.1 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography on silica gel.
This approach has been used to synthesize esters of metallocene alcohols, demonstrating the creation of complex organometallic-heterocyclic hybrids.[12]
Future Directions and Advanced Applications
The utility of this compound extends beyond simple amide and ester formation. Its electrophilic nature allows for its use in Friedel-Crafts acylation reactions to form isoxazolyl ketones, which can be further elaborated.[13] Furthermore, the isoxazole ring itself can undergo various transformations, such as ring-opening reactions under specific conditions, providing access to different linear or heterocyclic systems. The continued exploration of this versatile building block is poised to yield novel molecular scaffolds with unique biological activities.
Conclusion
This compound is a high-value, reactive intermediate that serves as a cornerstone in the synthesis of complex molecular scaffolds. Its straightforward preparation and versatile reactivity with a broad range of nucleophiles make it an indispensable tool for medicinal chemists and drug development professionals. The detailed protocols provided herein offer a practical guide for its effective utilization in the laboratory, paving the way for the discovery of the next generation of isoxazole-containing therapeutics.
References
- FAQ. What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?[Link]
- Google Patents. (1997, August 13). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13. [Link]
- International Journal of ChemTech Research. A review of isoxazole biological activity and present synthetic techniques. [Link]
- Dragovich, P. S., et al. (1999). Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 4. In Vitro and In Vivo SAR of Peptidyl Michael Acceptors. Journal of Medicinal Chemistry, 42(7), 1213–1224. [Link]
- An, S., et al. (2004). Inhibition of the severe acute respiratory syndrome 3CL protease by peptidomimetic α,β-unsaturated esters. Bioorganic & Medicinal Chemistry, 12(24), 6463–6472. [Link]
- Dragovich, P. S., et al. (1999). Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 6. Structure−Activity Studies of P1 and P4-Modified 2-Pyridone-Containing Peptidomimetics. Journal of Medicinal Chemistry, 42(22), 4503–4515. [Link]
- A review of isoxazole biological activity and present synthetic techniques. (2021). International Journal of Research and Analytical Reviews, 8(4), 488-501. [Link]
- Pujar, G. V., et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents.
- Potkin, V. I., et al. (2018). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
- Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
- Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
- Potkin, V. I., et al. (2016). Synthesis of esters of metallocene alcohols and 4,5-dichloroisothiazol-3-carboxylic and 5-arylisoxazole-3-carboxylic acids.
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Organic Chemistry Portal. Acyl chloride synthesis. [Link]
- Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
- Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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Application Note: High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring of 5-Methylisoxazole-3-carbonyl chloride
Abstract
This application note presents a robust and detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of reactions involving 5-Methylisoxazole-3-carbonyl chloride. This highly reactive acyl chloride is a critical building block in the synthesis of numerous pharmaceutical compounds. The described method allows for the effective separation and quantification of the starting material, intermediates, the final product, and common impurities, such as the hydrolysis product, 5-methylisoxazole-3-carboxylic acid. The protocol has been developed to ensure scientific integrity, providing researchers, scientists, and drug development professionals with a reliable tool for reaction optimization and quality control.
Introduction: The Analytical Challenge of a Reactive Intermediate
This compound is a key acylating agent, frequently employed in the synthesis of carboxamide derivatives with potential therapeutic activities.[1] Due to its inherent reactivity, particularly its susceptibility to hydrolysis, monitoring the progress of reactions involving this intermediate presents a significant analytical challenge.[2] Direct analysis by reversed-phase HPLC is often complicated by the aqueous mobile phases, which can lead to on-column degradation and inaccurate quantification.[3]
This guide provides a comprehensive protocol for the direct HPLC analysis of this compound, focusing on minimizing its degradation and achieving accurate monitoring of reaction progress. The method is designed to separate the reactive starting material from its primary hydrolysis degradant, 5-methylisoxazole-3-carboxylic acid, as well as from the desired amide product.
Causality of Experimental Choices: Method Development Rationale
The selection of each parameter in this HPLC method is grounded in the physicochemical properties of this compound and the principles of chromatography.
-
Reversed-Phase Chromatography: This mode of chromatography is chosen for its versatility and applicability to a wide range of organic molecules.[4] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase to separate compounds based on their hydrophobicity.
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is selected for its strong hydrophobic retention, which is suitable for the separation of the relatively non-polar this compound from its more polar hydrolysis product. Columns with polar-embedding or end-capping are particularly advantageous for retaining polar compounds, which could be beneficial in this analysis.[5][6]
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water, a common combination in reversed-phase HPLC.[7] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of a small amount of phosphoric acid is critical for several reasons:
-
Suppression of Ionization: The primary impurity, 5-methylisoxazole-3-carboxylic acid, is acidic. By maintaining a low pH (typically around 2-3), the ionization of the carboxylic acid is suppressed.[8][9] This un-ionized form is more hydrophobic and will be better retained on the C18 column, leading to sharper peaks and improved resolution from other components.[10]
-
Minimizing Silanol Interactions: The acidic mobile phase also helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing for polar and basic compounds.
-
-
Detector Selection: A UV detector is employed for this analysis. Isoxazole derivatives are known to possess a chromophore that absorbs in the UV region, allowing for sensitive detection.[10][11] The specific wavelength is chosen to maximize the signal-to-noise ratio for the compounds of interest.
Experimental Protocol
Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Phosphoric acid (85%, analytical grade).
-
This compound standard (handle with care in a fume hood, as it is a corrosive and moisture-sensitive compound).[2]
-
5-Methylisoxazole-3-carboxylic acid standard.[12]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for this application. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidic modifier to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Organic modifier for elution. |
| Gradient Elution | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-18 min: 30% B | A gradient is used to effectively separate compounds with a range of polarities, from the polar carboxylic acid to the less polar amide product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Isoxazole derivatives typically have a UV absorbance in this region. A diode array detector can be used to identify the optimal wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration. |
| Diluent | Acetonitrile | Minimizes the hydrolysis of the analyte during sample preparation. |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well. To prepare Mobile Phase B, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade acetonitrile and mix well. Filter and degas both mobile phases before use. It is crucial to adjust the pH of the aqueous portion before adding the organic solvent for better reproducibility.[13]
-
Standard Preparation:
-
This compound Standard: Due to its reactivity, prepare the standard solution immediately before use. Accurately weigh approximately 10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This will be the stock solution. Further dilutions can be made in acetonitrile as needed.
-
5-Methylisoxazole-3-carboxylic acid Standard: Accurately weigh approximately 10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
-
Sample Preparation for Reaction Monitoring:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction and dilute the sample in a known volume of cold acetonitrile (e.g., 1 mL) to prevent further reaction and degradation of the analyte.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze immediately.
-
Visualization of the Workflow
Caption: Experimental workflow for HPLC reaction monitoring.
Results and Discussion: Interpreting the Chromatogram
A typical chromatogram from the analysis of a reaction mixture will show peaks corresponding to the starting materials, intermediates, product, and any by-products. The expected elution order would be:
-
5-Methylisoxazole-3-carboxylic acid: Being the most polar compound, it will have the lowest retention time.
-
Unreacted amine starting material: The retention time will depend on its polarity.
-
This compound: The acyl chloride is less polar than the carboxylic acid and will elute later.
-
Amide product: The final amide product is typically the least polar and will have the longest retention time.
By integrating the peak areas of the respective compounds and comparing them to the initial concentration of the limiting reagent, the percentage conversion, yield, and impurity profile can be determined at each time point. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Pro-Tips and Troubleshooting
Caption: Common troubleshooting scenarios and solutions.
For more general HPLC troubleshooting, resources from instrument and column manufacturers can be very helpful.[3][14][15][16]
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the reaction monitoring of this compound. By understanding the rationale behind the experimental choices and adhering to the detailed protocol, researchers can achieve accurate and reproducible results, facilitating efficient process development and ensuring the quality of synthesized compounds.
References
- Agilent Technologies. (n.d.). Polaris Reversed-Phase HPLC Columns.
- Element Lab Solutions. (n.d.). Polaris Reversed Phase HPLC Columns.
- Dongre, V. G., et al. (2015). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmaceutical Technology, 8(1), 1-8.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Chromatography Techniques. (2022, January 24). A Guide For Selection of Buffer for HPLC. YouTube.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- SpectraBase. (n.d.). 3-Amino-5-methylisoxazole - Optional[MS (GC)] - Spectrum.
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI.
- ResearchGate. (n.d.). 5‐Methylisoxazole derivative (43) and bile acids‐isoxazole hybrids 44 and 45.
- ResearchGate. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
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Application Notes and Protocols: Synthesis of 5-Methylisoxazole-3-carbonyl chloride using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-methylisoxazole-3-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). This compound is a critical building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents.[1] These application notes detail the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and data interpretation. The aim is to equip researchers with the necessary knowledge for a safe, efficient, and reproducible synthesis.
Introduction
This compound serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its isoxazole core is a desirable scaffold in drug design. The conversion of 5-methylisoxazole-3-carboxylic acid to its highly reactive acyl chloride derivative is a fundamental step that allows for subsequent nucleophilic acyl substitution reactions to form amides, esters, and other derivatives.[2] Thionyl chloride is a preferred reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[3][4]
Reaction Principle and Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and efficient method in organic synthesis.[2][5][6] The reaction proceeds through a nucleophilic acyl substitution mechanism.
Mechanism of Action:
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[7]
-
Intermediate Formation: This initial attack forms a chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.[5][6]
-
Chloride Attack: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.[2][6]
-
Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][7]
The use of a catalyst, such as N,N-dimethylformamide (DMF), can accelerate the reaction by forming a more reactive Vilsmeier reagent intermediate.[8][9] However, it's important to be aware that this can also lead to the formation of the toxic byproduct dimethylcarbamoyl chloride (DMCC).[10]
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials and Equipment:
-
5-Methylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
N,N-Dimethylformamide (DMF) (optional, as a catalyst)
-
Round-bottom flask with a reflux condenser and a gas outlet/scrubber
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Vacuum pump and rotary evaporator
-
Standard laboratory glassware (dried thoroughly before use)
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser should be fitted with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: Add 5-methylisoxazole-3-carboxylic acid (1 equivalent) to the flask.
-
Solvent Addition: Add an anhydrous solvent such as toluene. The volume should be sufficient to ensure proper stirring.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature.[11] An exothermic reaction may occur. If a catalyst is used, a catalytic amount of DMF (e.g., 1-2 drops) can be added.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, for toluene it is approximately 110°C) and maintain for 2-4 hours, or until the reaction is complete.[11] The completion of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[11] It is crucial to use a trap to capture the volatile and corrosive thionyl chloride.
-
The resulting crude this compound can often be used directly in the next step without further purification.[12]
-
If higher purity is required, fractional distillation under high vacuum can be performed.[4][13]
-
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.5-2.0 | Ensures complete conversion of the carboxylic acid. |
| Solvent | Anhydrous Toluene/DCM | Inert solvent that does not react with thionyl chloride. |
| Catalyst (optional) | 1-2 drops of DMF | Accelerates the reaction rate.[9] |
| Reaction Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Safety Precautions
Thionyl chloride is a highly corrosive and toxic chemical that requires careful handling in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[14][15]
-
Handling: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[15][16] Ensure all glassware is scrupulously dry. Avoid contact with skin, eyes, and clothing.[14][17] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][17]
-
Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water, moisture, strong acids, and bases.[16] Keep containers tightly closed.[14][16]
-
Waste Disposal: Dispose of thionyl chloride waste and quenched reaction mixtures according to institutional and local regulations for hazardous chemical waste.
References
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
- New Jersey Department of Health. (Right to Know Hazardous Substance Fact Sheet). Thionyl Chloride. [Link]
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
- Bionium.
- Brainly. (2023). Does DMF react with thionyl chloride? [Link]
- Dmf role in acid chloride form
- National Institutes of Health. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]
- American Chemical Society. (2001).
- Google Patents. (2004). Method for purifying acid chlorides.
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
- Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
- LookChem.
- Organic Syntheses. (2015). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. [Link]
- ResearchGate. (2025). (PDF)
- SIELC Technologies. (2018). This compound. [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? [Link]
Sources
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The Strategic Role of 5-Methylisoxazole-3-carbonyl Chloride in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable building block in drug design.[1][2] Among the various isoxazole-containing reagents, 5-methylisoxazole-3-carbonyl chloride has emerged as a critical intermediate for the synthesis of a range of Active Pharmaceutical Ingredients (APIs). This highly reactive acyl chloride facilitates the introduction of the 5-methylisoxazole-3-carboxamide moiety, a key pharmacophore in several clinically significant molecules. This technical guide provides a comprehensive overview of the synthesis, applications, and detailed protocols involving this compound for researchers, scientists, and drug development professionals.
Chemical Properties and Safety Considerations
This compound (CAS No: 39499-34-8, Molecular Formula: C₅H₄ClNO₂) is a corrosive liquid that requires careful handling.[5] It reacts violently with water and other protic solvents, releasing hydrochloric acid. Therefore, all reactions and handling must be conducted under anhydrous conditions in a well-ventilated fume hood.[6][7][8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][8]
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 39499-34-8 |
| Molecular Formula | C₅H₄ClNO₂ |
| Molecular Weight | 145.54 g/mol |
| Appearance | Liquid |
| Purity | Typically >98% |
Table 1: Physicochemical properties of this compound.[5][9]
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the preparation of this compound is the reaction of 5-methylisoxazole-3-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[10][11][12][13] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[12][13]
Protocol 1: Synthesis of this compound
This protocol details the conversion of 5-methylisoxazole-3-carboxylic acid to its corresponding acyl chloride.
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylisoxazole-3-carboxylic acid (1 equivalent).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction, although it is not always necessary.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with anhydrous toluene can be performed. The resulting crude this compound is often used in the next step without further purification.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride.
-
Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
Reflux Conditions: Heating the reaction mixture accelerates the rate of reaction, leading to a shorter reaction time.
-
Removal of Byproducts: The gaseous nature of SO₂ and HCl simplifies the purification process, driving the reaction to completion.
Application in API Synthesis: Formation of Carboxamides
The primary application of this compound in API synthesis is its use as an acylating agent to form amide bonds.[1][2] This reaction is a cornerstone in the synthesis of numerous biologically active molecules, particularly those with antitubercular and anti-inflammatory properties.[11]
Workflow for Amide Synthesis:
Sources
- 1. kuey.net [kuey.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. drexel.edu [drexel.edu]
- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
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- 13. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: 5-Methylisoxazole-3-carbonyl chloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Methylisoxazole-3-carbonyl chloride. As a vital, highly reactive intermediate in medicinal chemistry and drug development, achieving a high yield of this compound is critical.[1][2] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific experimental issues you may encounter. The answers provide not just solutions, but the underlying chemical principles to empower your decision-making.
Q1: My reaction yield is consistently low. What are the most common culprits and how can I address them?
Low yield is the most frequent issue, often stemming from a few key factors. Systematically addressing each one can significantly improve your results.
-
Presence of Moisture: This is the most critical factor. Acyl chlorides are the most reactive of the carboxylic acid derivatives and readily hydrolyze back to the starting carboxylic acid upon contact with water.[3][4][5]
-
Causality: The highly electrophilic carbonyl carbon is aggressively attacked by water, a nucleophile.
-
Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and confirm your starting 5-Methylisoxazole-3-carboxylic acid is as dry as possible.[3]
-
-
Purity and Age of Reagents: The quality of your chlorinating agent is paramount.
-
Causality: Thionyl chloride (SOCl₂) can decompose over time, especially if improperly stored, leading to reduced potency and the presence of impurities that can cause side reactions.
-
Solution: Use a fresh bottle of the chlorinating agent or purify older reagents by distillation before use.[3]
-
-
Incomplete Reaction: Assuming the reaction is finished prematurely will leave unreacted starting material, directly impacting yield.
-
Causality: The conversion requires sufficient time and, often, thermal energy to proceed to completion.
-
Solution: Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO₂, and CO with oxalyl chloride).[3][6][7] If you are refluxing, ensure an adequate reaction time (typically 2-3 hours) as described in established protocols.[8][9]
-
-
Suboptimal Reaction Temperature: Temperature control is a delicate balance.
-
Causality: While heating can be necessary to drive the reaction, excessive temperatures can lead to the decomposition of the starting material or the desired acyl chloride product, especially if it is thermally labile.[3][10]
-
Solution: Follow a validated protocol. A gentle reflux (e.g., in an anhydrous solvent like toluene at 60-80°C) is often sufficient.[3][8] Avoid aggressive heating.
-
Q2: My final product is a dark brown or black oil instead of the expected liquid. What causes this discoloration and how can I purify it?
Discoloration is a clear indicator of impurities, which can interfere with subsequent reactions.
-
Causality:
-
Overheating: The most common cause is thermal decomposition of the product or starting material, leading to polymeric or tar-like byproducts.[3]
-
Starting Material Impurities: Impurities present in the initial 5-Methylisoxazole-3-carboxylic acid can char or react under the harsh reaction conditions.[3]
-
Reaction with Catalyst: If using a catalyst like N,N-dimethylformamide (DMF), side reactions can sometimes lead to colored species.[10]
-
-
Solution: The most effective method for purifying this compound is vacuum distillation .[3][6] This process separates the desired product from non-volatile, colored impurities and any remaining high-boiling point reagents.
Q3: How do I choose the right chlorinating agent? Thionyl Chloride (SOCl₂) vs. Oxalyl Chloride ((COCl)₂)?
Both reagents effectively convert carboxylic acids to acyl chlorides, but they have distinct advantages and disadvantages.[11] Oxalyl chloride is often considered a milder and more selective reagent, while thionyl chloride is a cost-effective workhorse.[5][7][12]
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Rationale & Causality |
| Reactivity | Highly reactive, can sometimes lead to side reactions with sensitive functional groups. | Generally milder and more selective, preferred for complex or sensitive substrates.[7][12] | The mechanism with oxalyl chloride (often DMF-catalyzed) proceeds under gentler conditions. |
| Byproducts | SO₂ (gas), HCl (gas)[6][13] | CO₂ (gas), CO (gas), HCl (gas)[7] | Gaseous byproducts are advantageous as they are easily removed, driving the reaction equilibrium forward.[6][12] |
| Workup | Simple; excess reagent can be removed by distillation (b.p. 76°C).[12] | Very simple; excess reagent and byproducts are highly volatile and easily removed under vacuum.[7][14] | The volatility of oxalyl chloride and its byproducts simplifies purification significantly. |
| Catalyst | Can be used without a catalyst, though DMF is sometimes added.[3][12] | Almost always used with a catalytic amount of DMF.[7][12] | DMF reacts to form the Vilsmeier reagent, which is the active species. |
| Safety | Corrosive, lachrymator. Reacts violently with water.[15][16] Byproducts SO₂ and HCl are toxic and corrosive.[17] | Corrosive. Byproduct CO is colorless, odorless, and highly toxic.[17][18] Must be used in a well-ventilated fume hood. | The insidious nature of CO poisoning makes oxalyl chloride a higher-risk reagent if not handled with extreme care. |
| Cost/Scale | More economical, especially for large-scale industrial synthesis.[17] | More expensive, typically used for lab-scale or high-value syntheses.[12] | The cost difference is a major consideration for process chemistry. |
Visualizing the Process
Understanding the reaction pathway and troubleshooting logic is key to success.
Caption: Simplified mechanism for acyl chloride formation using thionyl chloride.
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q: What is the specific role of a catalyst like DMF in these reactions?
A: While the reaction can proceed without a catalyst, adding a catalytic amount of N,N-dimethylformamide (DMF), especially with oxalyl chloride, significantly increases the reaction rate.[3][12]
-
Mechanism: DMF acts as a nucleophilic catalyst. It first reacts with the chlorinating agent (e.g., oxalyl chloride) to form a highly reactive electrophilic intermediate known as the Vilsmeier reagent.[12] This intermediate is much more reactive towards the carboxylic acid than the chlorinating agent itself, accelerating the formation of the acyl chloride.
Q: How can I effectively monitor the reaction's progress?
A: Monitoring is crucial to avoid premature workup or unnecessary heating.
-
Primary Method (Visual): The most straightforward indicator is the cessation of gas evolution (bubbling).[3] As the reaction between the carboxylic acid and the chlorinating agent proceeds, gaseous byproducts like HCl and SO₂ are formed. When the starting material is consumed, this gas evolution will stop.
-
Secondary Method (TLC): Direct Thin-Layer Chromatography (TLC) analysis of the reaction mixture is often misleading because the reactive acyl chloride can hydrolyze back to the carboxylic acid on the acidic silica gel plate.[3]
-
Improved TLC Method (Quench and Derivatize): A more reliable method is to take a small aliquot from the reaction mixture and quench it in a separate vial containing a few drops of anhydrous methanol. This rapidly converts the this compound into the more stable methyl 5-methylisoxazole-3-carboxylate. You can then run a TLC of this quenched sample. The disappearance of the starting carboxylic acid spot and the appearance of the new, less polar methyl ester spot confirms the reaction's progress.[3]
-
Q: What are the most critical safety precautions for handling thionyl chloride and oxalyl chloride?
A: Both reagents are hazardous and require strict safety protocols.
-
Work in a Fume Hood: Always handle these reagents in a certified chemical fume hood to avoid inhaling corrosive and toxic vapors.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to corrosive materials.[16]
-
Anhydrous Conditions: Both reagents react violently with water, releasing large amounts of toxic gas (HCl).[15][16] Ensure your reaction setup is completely dry and never allow water to come into contact with the reagents.[15]
-
Quenching: Have a plan for quenching excess reagent. This is typically done by slowly adding the reaction mixture to a cooled, stirred solution of a weak base (like sodium bicarbonate) or by carefully adding an alcohol (like isopropanol) to neutralize the reactive chloride.
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂) in Toluene
This protocol is a robust, cost-effective method suitable for general lab use.
-
Setup:
-
Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl/SO₂).
-
Oven-dry all glassware and cool under a nitrogen or argon atmosphere.
-
-
Procedure:
-
To the flask, add 5-methylisoxazole-3-carboxylic acid (1 equivalent).
-
Add anhydrous toluene (approx. 5-10 mL per gram of acid).
-
Begin stirring and slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension via a syringe or dropping funnel.
-
Once the addition is complete, slowly heat the mixture to a gentle reflux (around 70-80°C).
-
Maintain the reflux for 2-3 hours, or until gas evolution has clearly ceased.
-
Allow the reaction mixture to cool to room temperature.
-
-
Workup and Purification:
-
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).
-
Set up a vacuum distillation apparatus.
-
Distill the crude residue under high vacuum to obtain the pure this compound as a clear liquid.
-
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This is a milder method, often resulting in a cleaner crude product.
-
Setup:
-
Use the same anhydrous setup as described in Protocol 1.
-
-
Procedure:
-
To the flask, add 5-methylisoxazole-3-carboxylic acid (1 equivalent) and an anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of DMF (1-2 drops from a syringe).
-
Cool the mixture in an ice bath (0°C).
-
Slowly add oxalyl chloride (1.2 - 1.5 equivalents) dropwise. Vigorous gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
-
Workup and Purification:
-
Carefully remove the solvent, excess oxalyl chloride, and dissolved gases under reduced pressure.
-
The resulting crude product is often of high purity and can sometimes be used directly. For the highest purity, perform a vacuum distillation as described in Protocol 1.
-
References
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- LibreTexts Chemistry. (2019). 22.9 Reactions of Carboxylic Acids.
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
- Wikipedia. (n.d.). Acyl chloride.
- JoVE. (2025). Carboxylic Acids to Acid Chlorides.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
- BenchChem. (n.d.). How to improve reaction yield for Tridecanoyl chloride synthesis.
- Boc Sciences. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
- LibreTexts Chemistry. (n.d.). Reactivity: substitution at carboxyl.
- LibreTexts Chemistry. (2022). 5.9: Getting Towed Uphill.
- The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism.
- Wikipedia. (n.d.). Oxalyl chloride.
- ChemicalBook. (2023). This compound | 39499-34-8.
- Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
- ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- SciSpace. (2016). Method for catalytically preparing acyl chloride by using immobilized catalyst.
- ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides | Request PDF.
- Jakob, M. (2021). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides.
- SIELC Technologies. (2018). This compound.
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Thionyl chloride.
- ACS Publications. (n.d.). Direct Acylation of Aryl Chlorides with Aldehydes by Palladium−Pyrrolidine Co-catalysis.
- ACS Publications. (2022). Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis.
- CymitQuimica. (n.d.). This compound.
- Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides).
- ChemShuttle. (n.d.). This compound;CAS No.:39499-34-8.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- ChemicalBook. (2024). Reactions and Applications of Oxalyl Chloride.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes.
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
- BLD Pharm. (n.d.). 39499-34-8|this compound.
- ResearchGate. (n.d.). Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines.
- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals.
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?.
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Technical Support Center: Reactions of 5-Methylisoxazole-3-carbonyl chloride with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylisoxazole-3-carbonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when using this versatile reagent. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the acylation of nucleophiles with this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and offering field-proven solutions.
Question 1: "My reaction is complete, but my yield of the desired 5-methylisoxazole-3-carboxamide is significantly lower than expected. What are the likely side reactions consuming my product?"
Answer:
Low yields in the synthesis of 5-methylisoxazole-3-carboxamides can often be attributed to several competing side reactions. The primary culprits are typically related to the stability of the isoxazole ring under the reaction conditions and the reactivity of the nucleophile.
1. Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by any trace amounts of water in your reaction setup. This will convert the acyl chloride back to the unreactive 5-methylisoxazole-3-carboxylic acid.
-
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by water, a nucleophile.
-
Prevention:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
2. Ring-Opening of the Isoxazole Moiety: The isoxazole ring, while aromatic, can be susceptible to nucleophilic attack and subsequent ring-opening, especially under basic conditions or with highly nucleophilic reagents. This is a known reactivity pattern for some isoxazole systems. For instance, a process for preparing a similar compound, 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, highlights the formation of a 2-cyanoacetoacetic anilide byproduct in the presence of a strong base, which is indicative of isoxazole ring cleavage.[1]
-
Causality: Strong bases or an excess of a nucleophilic amine can deprotonate the isoxazole ring or directly attack it, leading to a cascade of reactions that results in ring cleavage.
-
Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the amine nucleophile. An excess of a highly nucleophilic amine can lead to the degradation of the desired amide product.[2] It is recommended to use a slight excess (1.05-1.2 equivalents) of the amine.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of less hindered bases like triethylamine or pyridine, especially if ring-opening is suspected.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the rate of potential side reactions.
-
3. Formation of N-Acylurea (if using carbodiimide coupling as an alternative): While this guide focuses on the acyl chloride, it's worth noting that if you are using the corresponding carboxylic acid with a carbodiimide coupling agent (like DCC or EDC), a common side reaction is the formation of an N-acylurea.[3][4][5][6] This happens when the activated O-acylisourea intermediate rearranges.
-
Prevention (for carbodiimide routes): Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to trap the O-acylisourea and form a more stable active ester, which is less prone to rearrangement.
Below is a decision-making workflow to troubleshoot low yields:
Caption: Formation of an imide byproduct via double acylation.
Frequently Asked Questions (FAQs)
This section provides concise answers to common conceptual and practical questions regarding the use of this compound.
Q1: What is the recommended general procedure for reacting this compound with an amine?
A1: A general and often successful procedure is the Schotten-Baumann reaction or a modification thereof. [7][8] Q2: How can I purify my 5-methylisoxazole-3-carboxamide if side reactions have occurred?
A2: The purification strategy will depend on the nature of the impurities.
-
Unreacted Carboxylic Acid (from hydrolysis): This can often be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired amide will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its sodium salt.
-
Ring-Opened Byproducts and Imides: These impurities are often best removed by silica gel column chromatography. The polarity of the eluent system will need to be optimized based on the polarity of your desired product and the byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
Q3: Are there any specific analytical techniques to monitor the reaction and identify byproducts?
A3: Yes, several techniques are invaluable:
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of your reaction. You can visualize the consumption of the starting materials and the formation of the product and any byproducts. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize compounds that are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for identifying the components of your reaction mixture. It provides both the retention time (from the LC) and the mass-to-charge ratio (from the MS) of each component, allowing you to identify your desired product and tentatively identify byproducts based on their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final, purified product and can also be used to analyze crude reaction mixtures to identify and quantify impurities if they are present in sufficient concentration.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 5-Methylisoxazole-3-carboxamide
This protocol is a starting point and may require optimization for your specific nucleophile.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine nucleophile (1.05 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 mmol).
-
Dissolve the amine and base in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) (5-10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate dry flask, dissolve this compound (1.0 mmol) in the same anhydrous solvent (2-3 mL).
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic solution sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any hydrolyzed carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
References
- Podlech, J. (n.d.). 3.5 Carbodiimides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p 521.
- van der Meijden, P. F., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society.
- Ashenhurst, J. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Watté, J., et al. (2016). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. ResearchGate.
- Ghosh, A. K., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- Kunshan General Pharmaceutical Factory. (1997). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
- Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences.
- Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
- Kwong, F. Y., et al. (2003). Direct Acylation of Aryl Chlorides with Aldehydes by Palladium−Pyrrolidine Co-catalysis. Organic Letters.
- Clark, J. (n.d.). ACYL CHLORIDES: REACTIONS WITH WATER, ALCOHOLS AND PHENOLS. Chemguide.
- Al-Zoubi, R. M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules.
- Ganesh, N., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
- Ghosh, A. K., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- SIELC Technologies. (2018). This compound.
- Pujar, G. V., et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Deriva- tives as Antitubercular Agents. ResearchGate.
- Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide.
- Baricordi, N., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester. MDPI.
- Jawdosiuk, M., et al. (2003). TMSCl Promoted Acylation of Amines with 5-(α-amino-α'- hydroxy)methylene Meldrum's Acids – Elucidation of Mechanism. ResearchGate.
Sources
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids | MDPI [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 39499-34-8 this compound AKSci Y8983 [aksci.com]
Preventing decomposition of 5-Methylisoxazole-3-carbonyl chloride during storage
To: Researchers, Scientists, and Drug Development Professionals From: The Office of Senior Application Scientists Subject: Technical Support Center: Preventing Decomposition of 5-Methylisoxazole-3-carbonyl Chloride During Storage and Handling
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the proper storage and handling of this compound (CAS No. 39499-34-8). As a highly reactive acyl chloride, its stability is paramount for ensuring the success, reproducibility, and safety of your experiments. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
The single most critical factor leading to the decomposition of this compound is hydrolysis . The acyl chloride functional group is highly electrophilic and reacts readily with nucleophiles, with water being the most common and problematic contaminant.[1][2] This reaction is often vigorous and results in the formation of the corresponding, and likely unreactive for your intended purpose, 5-Methylisoxazole-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4] Even trace amounts of atmospheric moisture can initiate this degradation process.
Q2: I observed white fumes when I opened a new bottle of the reagent. Is it already decomposed?
Not necessarily. The fuming you observe is likely hydrogen chloride gas being produced as the acyl chloride at the surface of the liquid reacts with ambient moisture entering the bottle.[2][3] While this indicates the compound's high reactivity, the bulk of the material below the surface is likely still of high purity. However, this is a critical warning sign that strict moisture-exclusion techniques are required for all subsequent handling.
Q3: What are the ideal storage conditions for this compound?
To maximize shelf-life and maintain purity, adherence to specific storage protocols is essential. We have consolidated the optimal conditions based on supplier data sheets and the compound's chemical properties.[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the kinetic rate of both hydrolysis and potential thermal decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway.[8][9] |
| Container | Tightly-sealed, amber glass bottle with a PTFE-lined cap | Prevents moisture ingress and protects from light, which can catalyze degradation in some compounds. |
| Location | Dry, well-ventilated, corrosives-compatible cabinet | Ensures safety and prevents accidental exposure to incompatible materials or humid environments.[6][10] |
Q4: Besides hydrolysis, are there other decomposition pathways I should be aware of?
Yes. While hydrolysis is the most immediate concern, thermal decomposition of the isoxazole ring itself can occur at elevated temperatures.[11] Studies on isoxazole and its derivatives show that thermal stress can cause ring cleavage, potentially leading to byproducts like nitriles and carbon monoxide.[12][13][14] While unlikely under the recommended 2-8°C storage, this pathway becomes relevant if the compound is inadvertently heated or stored at elevated ambient temperatures for extended periods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the use of this compound. Follow the logical workflow to diagnose and resolve the issue.
Problem 1: My reaction yield is significantly lower than expected, and I've isolated an unexpected byproduct.
-
Possible Cause: The starting material has likely degraded due to improper storage or handling, leading to a lower concentration of the active acyl chloride and the presence of the corresponding carboxylic acid.
-
Troubleshooting Steps:
-
Assess Purity: Before use in a critical reaction, verify the purity of your reagent. The most straightforward method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A significant secondary peak corresponding to the more polar carboxylic acid is a clear indicator of degradation.
-
Check Handling Procedures: Did you handle the reagent under an inert atmosphere? Were your solvents anhydrous? Was the reagent allowed to warm to room temperature in a desiccator before opening to prevent condensation?
-
Solution: If the reagent is found to be significantly degraded (>5-10%), it is recommended to use a fresh, unopened bottle. Purification of the existing stock is often not practical for acyl chlorides due to their high reactivity.
-
Problem 2: The reagent, which was initially a light-colored liquid, has turned dark brown.
-
Possible Cause: A color change is a strong visual indicator of chemical decomposition.[6] This can be due to chronic, low-level moisture exposure or slow thermal degradation over time, leading to the formation of complex, often polymeric, byproducts.
-
Troubleshooting Steps:
-
Do Not Use: A significant color change indicates a substantial loss of purity. Do not use this reagent in your experiments, as it will lead to unreliable results and complex side reactions.
-
Review Storage History: Was the bottle stored outside the recommended 2-8°C range? Was the cap securely tightened after each use? Has it been on the shelf for an extended period, even if unopened?
-
Solution: Dispose of the degraded reagent according to your institution's hazardous waste protocols and procure a new batch.[6] Implement the recommended storage conditions immediately upon receipt of the new material.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting issues with this compound.
Caption: Troubleshooting workflow for this compound.
Key Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary hydrolytic degradant, 5-Methylisoxazole-3-carboxylic acid.[15]
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Sample of this compound
-
Anhydrous solvent for dilution (e.g., Acetonitrile)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water. A common starting point is a gradient from 70:30 Water:Acetonitrile to 30:70 Water:Acetonitrile. Add 0.1% formic acid to both solvents to ensure good peak shape.
-
Sample Preparation:
-
CRITICAL: Perform this step quickly in a dry environment (e.g., glove box or under a stream of inert gas) to minimize hydrolysis during sample preparation.
-
Prepare a stock solution of ~1 mg/mL in anhydrous acetonitrile.
-
Perform a serial dilution to a working concentration of ~50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
The this compound should appear as the major, later-eluting (more non-polar) peak.
-
The 5-Methylisoxazole-3-carboxylic acid degradant will appear as an earlier-eluting (more polar) peak.
-
Calculate purity by the area percentage of the main peak relative to the total area of all peaks.
-
Mechanistic Insight: The Chemistry of Decomposition
Understanding the reaction mechanism is key to preventing it. The primary decomposition pathway, hydrolysis, is a classic nucleophilic acyl substitution.
Caption: The primary decomposition pathway via hydrolysis.
The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] A lone pair from a water molecule attacks this carbon, forming a transient tetrahedral intermediate.[4] This intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final proton transfer step yields the stable carboxylic acid and hydrogen chloride.[4]
By maintaining a scrupulously dry environment, you prevent the initial nucleophilic attack, thereby preserving the integrity of your reagent.
Should you have further questions, please do not hesitate to contact our technical support team.
References
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (n.d.). Save My Exams.
- Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water.
- Clark, J. (n.d.). Acyl chlorides. Chemguide.
- Gong, L., & Lin, M. C. (2001). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 105(32), 7597–7603. [Link]
- Gong, L., & Lin, M. C. (2001). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications.
- The Organic Chemistry Tutor. (2020, May 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. [Link]
- JoVE. (n.d.). Acid Halides to Carboxylic Acids: Hydrolysis.
- SIELC Technologies. (2018, May 16). This compound.
- Lifshitz, A., & Wohlfeiler, D. (1995). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry, 99(44), 16295–16301. [Link]
- Nunes, C. M., Reva, I., Pinho e Melo, T. M. V. D., Fausto, R., Šolomek, T., & Bally, T. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society, 133(46), 18911–18923. [Link]
- Lifshitz, A., & Wohlfeiler, D. (1996). Thermal decomposition of 5-methylisoxazole. Experimental and modeling study. The Journal of Physical Chemistry, 100(19), 7871–7877. [Link]
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
Sources
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- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 39499-34-8|this compound|BLD Pharm [bldpharm.com]
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- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Managing HCl Byproduct in Reactions with 5-Methylisoxazole-3-carbonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methylisoxazole-3-carbonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the management of hydrogen chloride (HCl), a common byproduct in reactions involving this versatile reagent. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge: HCl Generation
FAQ 1.1: Why is HCl produced when I use this compound?
When this compound is used as an acylating agent, the carbonyl chloride group reacts with nucleophiles such as amines (to form amides) or alcohols (to form esters).[1] The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The chloride atom is an excellent leaving group, and upon its departure, it abstracts a proton from the nucleophile (or a protonated intermediate) to form the thermodynamically stable molecule, hydrogen chloride (HCl).[1]
Reaction Schematic: Amide Formation
The following diagram illustrates the fundamental reaction between this compound and a primary amine, resulting in the formation of an amide and the HCl byproduct.
Caption: General reaction scheme showing HCl byproduct formation.
FAQ 1.2: What are the potential consequences of not managing the HCl byproduct?
Failure to effectively neutralize or remove the generated HCl can lead to several undesirable outcomes in your experiment:
-
Protonation of Nucleophiles: If you are using a basic nucleophile, such as an amine, the generated HCl will protonate it, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, leading to a stalled or incomplete reaction and reduced product yield.
-
Side Reactions: The acidic conditions created by HCl can catalyze unwanted side reactions, such as the hydrolysis of the starting acyl chloride or the desired product, especially if trace amounts of water are present.
-
Degradation of Acid-Sensitive Functional Groups: If your substrate contains acid-labile functional groups, the presence of HCl can lead to their degradation, resulting in a complex mixture of byproducts and a lower yield of the desired compound.
-
Work-up and Purification Challenges: The presence of hydrochloride salts can complicate the work-up and purification process. These salts can be highly polar and may require specific extraction or crystallization techniques to be removed effectively.[2][3]
Section 2: Troubleshooting Guide: HCl Management Strategies
This section provides a structured approach to addressing common issues related to HCl management.
Issue 2.1: My reaction is not going to completion, and I suspect HCl is the culprit. What should I do?
This is a classic sign of nucleophile protonation. The key is to introduce a suitable base to act as an "acid scavenger."[4][5]
Root Cause Analysis: The stoichiometry of your reaction must account for the HCl produced. For every equivalent of this compound, one equivalent of HCl is generated. If you are using one equivalent of an amine nucleophile, half of it will be consumed as a base to neutralize the HCl, leaving only half to react as a nucleophile.
Solution Workflow:
-
Stoichiometry Check: Ensure you are using at least two equivalents of your amine nucleophile if it is also intended to act as the base. Alternatively, and often preferably, use one equivalent of the nucleophile and at least one equivalent of a non-nucleophilic base.[6][7]
-
Base Selection: The choice of base is critical. It should be sufficiently basic to neutralize HCl but should not compete with your primary nucleophile. Sterically hindered, non-nucleophilic bases are often ideal.[6][7][8]
Decision Diagram: Selecting an Appropriate Base
Caption: A decision-making workflow for base selection.
Issue 2.2: I've added a base, but now I have a salt that is difficult to remove. How do I purify my product?
The formation of hydrochloride salts is an expected consequence of using a base to scavenge HCl. The solubility of these salts can pose purification challenges.
Troubleshooting Steps:
-
Aqueous Work-up: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), perform an aqueous wash.
-
Wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining HCl and deprotonate any protonated product.[9]
-
Follow with a water wash and then a brine (saturated NaCl solution) wash to remove the bulk of the water from the organic layer.[10]
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Filtration: If the hydrochloride salt of your chosen base is insoluble in the reaction solvent, it may precipitate out of the reaction mixture. In this case, the salt can be removed by simple filtration before proceeding with the work-up.
-
Chromatography: If your product is highly polar and difficult to separate from the salt by extraction, column chromatography may be necessary.[3]
Issue 2.3: My starting material or product seems to be degrading during the reaction.
This suggests that the local concentration of HCl is still high enough to cause decomposition, even with a base present.
Possible Causes & Solutions:
-
Rate of Addition: The this compound may be added too quickly. A slow, dropwise addition allows the base to neutralize the HCl as it is formed, preventing a buildup of acid concentration.
-
Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.
-
Choice of Base: A stronger, non-nucleophilic base might be required to more effectively scavenge the HCl.[6][8]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are some commonly used non-nucleophilic bases for this type of reaction?
Several non-nucleophilic bases are suitable, with the choice often depending on the specific reaction conditions and the pKa of the conjugate acid of the base.[6][8]
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | ~10.75 | Commonly used, but can have some nucleophilicity. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.75 | Sterically hindered and less nucleophilic than TEA.[7] |
| 2,6-Lutidine | ~6.7 | A sterically hindered pyridine derivative. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | Very low nucleophilicity due to its structure.[6] |
Note: pKa values can vary depending on the solvent.[11]
Q2: Can I use an inorganic base like potassium carbonate?
Yes, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used.[10] They are particularly useful in biphasic reaction conditions or when the product is stable to aqueous work-up. However, their limited solubility in many organic solvents can sometimes lead to slower reaction rates.
Q3: Are there any scavenger-free methods to remove HCl?
In some specific applications, particularly in polymer synthesis, sparging with an inert gas like nitrogen can be used to remove the gaseous HCl from the reaction mixture as it forms.[4] This method avoids the formation of salt byproducts but may not be suitable for all small-molecule syntheses due to potential loss of volatile reactants or solvents.
Q4: How should I handle and store this compound?
This compound is a reactive acyl chloride. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12][13] It is also corrosive and can cause skin and eye irritation, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should always be worn when handling this reagent.[12][14]
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Amide Synthesis using a Non-Nucleophilic Base
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and diisopropylethylamine (DIPEA) (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent.
-
Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
- Non-nucleophilic base - Grokipedia. Grokipedia.
- Non-nucleophilic base - Wikipedia. Wikipedia.
- pKa Values of Common Bases.
- How do I remove HCl acid from a reaction medium containing a polar compound as a product? | ResearchGate. ResearchGate.
- The pKa in Organic Chemistry. Chemistry Steps.
- Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. Save My Exams.
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Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: 5-Methylisoxazole-3-carbonyl chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of 5-Methylisoxazole-3-carbonyl chloride against other common classes of acylating agents. We will delve into the underlying principles of reactivity and selectivity, supported by experimental insights and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.
The Central Role of Acylation in Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry. It is fundamental to the construction of a vast array of functional groups, including esters, amides, and ketones, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of the acylating agent is a key determinant of the reaction conditions required and the compatibility with other functional groups within the substrate.
Understanding the Hierarchy of Acylating Agent Reactivity
The reactivity of common acylating agents follows a well-established hierarchy, primarily governed by the nature of the leaving group. A more stable leaving group (the conjugate base of a strong acid) leads to a more reactive acylating agent.[1]
General Reactivity Order:
Acyl Chlorides > Acid Anhydrides > Active Esters > Carboxylic Acids
This trend is a direct consequence of the leaving group's ability to stabilize a negative charge. The chloride ion is an excellent leaving group, making acyl chlorides the most reactive in this series.[1]
In the Spotlight: this compound
This compound is a heterocyclic acyl chloride that has garnered significant interest in medicinal chemistry. The isoxazole motif is a privileged structure, appearing in numerous biologically active compounds and approved drugs.[2][3][4][5][6] Its incorporation can confer desirable pharmacokinetic and pharmacodynamic properties.
Key Attributes of this compound:
-
High Reactivity: As an acyl chloride, it exhibits high electrophilicity at the carbonyl carbon, enabling rapid acylation of a wide range of nucleophiles, including alcohols, amines, and phenols.
-
Structural Rigidity and Planarity: The isoxazole ring introduces a degree of rigidity and planarity into the resulting molecule, which can be advantageous for optimizing binding interactions with biological targets.
-
Modulation of Physicochemical Properties: The isoxazole moiety can influence properties such as solubility, metabolic stability, and cell permeability.
A Comparative Analysis of Acylating Agents
The choice of an acylating agent is a multifactorial decision, balancing reactivity with selectivity, stability, cost, and ease of handling. Below is a comparative overview of this compound and other common acylating agents.
| Acylating Agent Class | Representative Structure | Leaving Group | Key Advantages | Key Disadvantages |
| Heterocyclic Acyl Chlorides | This compound | Cl⁻ | High reactivity; introduces a privileged heterocyclic scaffold. | Moisture sensitive; generates HCl byproduct. |
| Aryl/Alkyl Acyl Chlorides | Benzoyl chloride | Cl⁻ | High reactivity; readily available. | Moisture sensitive; generates HCl byproduct. |
| Acid Anhydrides | Acetic anhydride | RCOO⁻ | Less moisture sensitive than acyl chlorides; byproduct is a carboxylic acid. | Less reactive than acyl chlorides; one equivalent of the acyl group is "wasted". |
| Active Esters | N-Hydroxysuccinimide (NHS) esters | ⁻O-N(CO)₂CH₂CH₂ | Good balance of reactivity and stability; often used in bioconjugation. | Generally require a separate activation step to prepare. |
The Causality Behind Experimental Choices: Electronic and Steric Effects
The efficiency of an acylation reaction is not solely dependent on the inherent reactivity of the acylating agent but is also profoundly influenced by the electronic and steric environment of both the acylating agent and the nucleophile.
-
Electronic Effects: Electron-withdrawing groups on the acylating agent increase the electrophilicity of the carbonyl carbon, enhancing its reactivity. Conversely, electron-donating groups decrease reactivity.
-
Steric Effects: Steric hindrance around the carbonyl carbon of the acylating agent or the nucleophilic atom of the substrate can significantly impede the reaction rate.[7][8] The relatively planar structure of the isoxazole ring in this compound may present a different steric profile compared to more flexible acyclic acyl chlorides.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical understanding of the differences in handling and reaction conditions, we present detailed, step-by-step protocols for the acylation of a model primary amine, benzylamine, with this compound and a common alternative, acetic anhydride.
Protocol 1: Synthesis of N-Benzyl-5-methylisoxazole-3-carboxamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard workup glassware.
Procedure:
-
To a stirred solution of benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-5-methylisoxazole-3-carboxamide.
Protocol 2: Synthesis of N-Benzylacetamide
Materials:
-
Acetic anhydride (1.2 eq)
-
Benzylamine (1.0 eq)
-
Diethyl ether or Water
-
Round-bottom flask, magnetic stirrer, and standard workup glassware.
Procedure:
-
In a clean, dry round-bottom flask, add benzylamine (1.0 eq).
-
With gentle stirring, add acetic anhydride (1.2 eq) dropwise to the benzylamine at room temperature. An exothermic reaction may be observed.[9]
-
Stir the reaction mixture for 15-30 minutes at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, add cold water or diethyl ether to the reaction mixture to precipitate the product. Continue to stir for 15-20 minutes to ensure complete crystallization.[9]
-
Collect the crystalline N-benzylacetamide by vacuum filtration.
-
Wash the collected solid with a small amount of cold water or diethyl ether to remove residual reagents.[9]
-
Dry the product under vacuum to yield pure N-benzylacetamide.
Visualizing the Acylation Mechanism
The following diagrams illustrate the general nucleophilic acyl substitution mechanism for both acyl chlorides and acid anhydrides.
Caption: Nucleophilic acyl substitution mechanism for an acyl chloride.
Caption: Nucleophilic acyl substitution mechanism for an acid anhydride.
Logical Workflow for Acylating Agent Selection
The selection of an appropriate acylating agent is a critical step in synthetic planning. The following workflow provides a logical approach to this decision-making process.
Caption: A decision-making workflow for selecting an acylating agent.
Conclusion: The Strategic Advantage of this compound
This compound stands as a potent and strategically valuable acylating agent, particularly in the context of drug discovery and medicinal chemistry. Its high reactivity, characteristic of acyl chlorides, ensures efficient acylation of a broad range of nucleophiles. More significantly, it provides a direct route to incorporating the privileged isoxazole scaffold, a structural motif frequently associated with desirable biological activity.
While its moisture sensitivity and the generation of HCl are important considerations, these can be effectively managed with standard laboratory techniques. In scenarios where the introduction of the isoxazole moiety is a key design element, this compound offers a distinct advantage over more conventional acylating agents. The choice between it and other acylating agents will ultimately depend on a careful evaluation of the specific synthetic goals, the nature of the substrate, and the desired properties of the final product.
References
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- The recent progress of isoxazole in medicinal chemistry. Bohrium. [Link]
- Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- Advances in isoxazole chemistry and their role in drug discovery.
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
- Steric and electronic effects on the configuration of acylated hydrazines. Journal of the American Chemical Society. [Link]
- Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides.
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A Comparative Analysis of Acylating Agent Reactivity: Isoxazole Carbonyl Chlorides versus Benzoyl Chloride
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of synthetic chemistry, the choice of an acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. While benzoyl chloride has long been a workhorse for the introduction of the benzoyl moiety, the emergence of heteroaromatic acylating agents, such as isoxazole carbonyl chlorides, presents new opportunities and challenges. This guide provides a comprehensive comparison of the reactivity of isoxazole carbonyl chlorides and benzoyl chloride, offering insights into their electronic properties, and providing a framework for their effective utilization in research and development.
At a Glance: Key Differences and Reactivity Summary
The primary distinction in reactivity between isoxazole carbonyl chlorides and benzoyl chloride lies in the electronic nature of the aromatic ring attached to the carbonyl group. The isoxazole ring, being a π-excessive heterocycle with an electron-attracting nitrogen atom, exhibits a different electronic profile compared to the relatively neutral benzene ring.[1] This difference directly influences the electrophilicity of the carbonyl carbon, which is the central factor governing the rate of nucleophilic acyl substitution reactions.
| Feature | Isoxazole Carbonyl Chloride | Benzoyl Chloride |
| Aromatic System | Isoxazole | Benzene |
| Electronic Nature | Generally considered more electron-withdrawing due to the influence of the nitrogen and oxygen heteroatoms. | Relatively neutral, with reactivity influenced by substituents on the ring. |
| Electrophilicity of Carbonyl Carbon | Expected to be higher. | Baseline for comparison. |
| Predicted Reactivity in Acylation | Generally expected to be more reactive. | Highly reactive, but can be modulated by ring substituents. |
Delving Deeper: The Electronic Influence of the Isoxazole Ring
The reactivity of an acyl chloride in nucleophilic acyl substitution is predominantly governed by the partial positive charge on the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, leading to a faster reaction rate.
The isoxazole ring's electronic character is a nuanced interplay of the electron-donating effect of the oxygen atom and the electron-withdrawing effect of the nitrogen atom.[1] The overall effect, particularly when attached to a carbonyl group, is generally considered to be electron-withdrawing compared to an unsubstituted phenyl ring. This is due to the electronegativity of the nitrogen atom and the overall lower aromaticity of the isoxazole ring compared to benzene, which results in less effective delocalization of electron density towards the carbonyl group.
This increased electrophilicity of the carbonyl carbon in isoxazole carbonyl chlorides is anticipated to translate to a higher reactivity towards nucleophiles compared to benzoyl chloride, assuming no other strongly influencing substituents are present on either ring system.
Proposed Experimental Workflow for a Head-to-Head Reactivity Comparison
Figure 1. Proposed workflow for a competitive acylation experiment to determine the relative reactivity of isoxazole carbonyl chloride and benzoyl chloride.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the acylation of a primary amine with a generic isoxazole carbonyl chloride and benzoyl chloride. These can be used independently or as part of the competitive experiment outlined above.
Protocol 1: Acylation of an Amine with Isoxazole-4-carbonyl Chloride
This protocol is a general procedure that can be adapted for various isoxazole carbonyl chlorides.
Materials:
-
Isoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Primary or secondary amine (e.g., Benzylamine)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
Part A: Synthesis of Isoxazole-4-carbonyl Chloride [2]
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend the isoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add a catalytic amount of DMF. Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (typically around 80-110 °C depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude isoxazole-4-carbonyl chloride is often used directly in the next step.
Part B: Acylation of Amine [3]
-
Setup: In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude isoxazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation of an Amine with Benzoyl Chloride (Schotten-Baumann Conditions)
This is a standard and robust protocol for the benzoylation of amines.[4]
Materials:
-
Primary or secondary amine (e.g., Aniline)
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Setup: In a flask, dissolve the amine (1.0 eq) in DCM and add an equal volume of 10% NaOH solution.
-
Acyl Chloride Addition: Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Reaction: Continue stirring vigorously for 15-30 minutes. The product will often precipitate from the reaction mixture.
-
Isolation: Filter the solid product and wash thoroughly with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Mechanistic Considerations
The acylation of amines with both isoxazole carbonyl chlorides and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.
Figure 2. General mechanism for nucleophilic acyl substitution of an acyl chloride with an amine.
The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. Therefore, factors that increase the electrophilicity of the carbonyl carbon, such as the electron-withdrawing nature of the isoxazole ring, will accelerate the reaction.
Conclusion
The choice between an isoxazole carbonyl chloride and benzoyl chloride as an acylating agent should be guided by the specific requirements of the synthesis. Isoxazole carbonyl chlorides are predicted to be more reactive due to the electron-withdrawing nature of the isoxazole ring system. This enhanced reactivity may allow for milder reaction conditions and potentially higher yields in certain applications. However, this increased reactivity might also lead to decreased selectivity in the presence of multiple nucleophilic sites.
Benzoyl chloride remains a reliable and cost-effective reagent with a well-established reactivity profile. Its reactivity can be readily tuned through the introduction of electron-donating or electron-withdrawing substituents on the benzene ring.
For researchers venturing into the use of isoxazole-based building blocks, a thorough understanding of their electronic properties is paramount. The experimental protocols provided herein offer a starting point for the practical application and comparative evaluation of these valuable synthetic intermediates.
References
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[11] Suzuoka, K., et al. (1969). The mechanism of the hydrolysis of benzyl chloride. Hokkaido University Research Information Repository. [2] Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. [4] Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a reusable clay catalyst under solvent-free conditions. International Journal of ChemTech Research, 6(5), 2822-2828. [12] Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. [13] Meshram, G. A., & Patil, V. D. (2012). Chemoselective acylation and benzoylation of alcohols, phenols and amines using copper oxide under solvent free condition. Trade Science Inc. [14] Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. [15] Kumar, R., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 28(15), 115560. [16] BenchChem. (2025). Application Notes and Protocols for Pyruvonitrile Acylation Reactions. BenchChem Application Notes. [17] Reddy, T. R., & Ghorpade, R. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Current Organic Synthesis, 18(6), 566-585. [18] Ruecker, N. J., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4847-4856. [3] BenchChem. (2025). Application Notes and Protocols: Acylation of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. BenchChem Application Notes. [19] ChemicalBook. (n.d.). 5-(4-CHLORO-PHENYL)-ISOXAZOLE-3-CARBONYL CHLORIDE synthesis. [1] ChemicalBook. (2023). Isoxazole. [20] Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-746. [21] Wikipedia. (n.d.). Isoxazole. [22] Kumar, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology, 29(03), 11-25. [23] Jamison, C. R., & Stephenson, C. R. J. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 28(14), 5369. [24] Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(13), 5035. [25] Ogoshi, T., et al. (2005). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. The Journal of Organic Chemistry, 70(19), 7671-7678. [26] Klein, A., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(17), 3386-3396. [27] ResearchGate. (n.d.). The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations. [28] Alabugin, I. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [29] Pearson. (n.d.). Rank imidazole, pyrrole, and benzene from most reactive to least reactive toward electrophilic aromatic substitution. [30] ResearchGate. (n.d.). ChemInform Abstract: Recent Applications of the Isoxazole Ring in Medicinal Chemistry. [31] The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [32] ResearchGate. (n.d.). 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Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates. [40] ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [41] ChemicalBook. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
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- 41. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | China | Manufacturer | Hebei Yanxi Chemical Co., Ltd. [chemicalbook.com]
A Researcher's Guide to Screening 5-Methylisoxazole-3-carbonyl Chloride Derivatives for Novel Biological Activities
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4]
This guide focuses on a particularly versatile starting material: 5-Methylisoxazole-3-carbonyl chloride . This compound serves as an excellent electrophilic building block for the rapid synthesis of diverse derivative libraries, most commonly carboxamides, via reaction with a wide array of primary and secondary amines.[5][6] We will explore the strategic synthesis of such a library and provide detailed, validated protocols for screening these derivatives against several key biological targets. The objective is to provide a comparative framework, weighing the performance of novel derivatives against established therapeutic agents, thereby identifying promising lead compounds for further development.
Part 1: Foundational Synthesis of a 5-Methylisoxazole-3-Carboxamide Library
The primary advantage of using this compound is the straightforward and generally high-yielding nature of amide bond formation. The carbonyl chloride is highly reactive, allowing for mild reaction conditions.
Causality of Experimental Design: The choice of amines for derivatization is the most critical variable for exploring the structure-activity relationship (SAR). A well-designed library should include amines with diverse properties:
-
Aromatic vs. Aliphatic: To probe the importance of π-stacking interactions.
-
Electron-donating vs. Electron-withdrawing groups: To modulate the electronic character of the molecule.
-
Heterocyclic moieties: To introduce additional hydrogen bond donors/acceptors and explore different binding pockets.
-
Varying steric bulk: To understand the spatial constraints of the target's active site.
General Protocol for Carboxamide Synthesis:
-
Dissolution: Dissolve the selected amine (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool to 0°C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the cooled amine solution. The dropwise addition helps to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compounds using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6]
Caption: General workflow for the synthesis of 5-methylisoxazole-3-carboxamide derivatives.
Part 2: Comparative Biological Activity Screening
Once a library of derivatives is synthesized, a systematic screening process is essential. Below are protocols for key therapeutic areas where isoxazoles have shown promise.
Isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of Hsp90, tubulin polymerization, and various kinases.[7][8] A primary screen for anticancer potential typically involves evaluating cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer[9]) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a reference drug (e.g., Docetaxel[9]) in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The formation of purple formazan crystals will be visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Comparative Data Table: Anticancer Activity (Prostate Cancer PC-3 Cells)
| Compound ID | R-Group on Carboxamide | IC₅₀ (µM) | Reference: Docetaxel IC₅₀ (µM) |
| MX-001 | 4-Chlorophenyl | 8.5 | 5.0[9] |
| MX-002 | 3,5-Dimethoxyphenyl | 4.2 | 5.0[9] |
| MX-003 | Cyclohexyl | > 50 | 5.0[9] |
| MX-004 | 2-Thiophenyl | 6.1 | 5.0[9] |
This data is illustrative. Actual results will vary.
Many isoxazole-containing drugs, like the COX-2 inhibitor Valdecoxib, function as anti-inflammatory agents.[1] A common and reliable in vivo model for acute inflammation is the carrageenan-induced paw edema test.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This protocol provides a self-validating system by including both a vehicle control to establish the baseline inflammation and a positive control (a known anti-inflammatory drug) to confirm the validity of the assay.
-
Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6): Vehicle control (e.g., saline with 0.5% Tween 80), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 20 mg/kg).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at 1, 3, and 5 hours after the carrageenan injection.[10]
-
Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Caption: Potential mechanism of anti-inflammatory action via COX/LOX pathway inhibition.
Comparative Data Table: Anti-inflammatory Activity (% Edema Inhibition at 3 hr)
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema | Reference: Indomethacin % Inhibition |
| MX-005 | 20 | 45.2% | ~55-65% |
| MX-006 | 20 | 62.5% | ~55-65% |
| MX-007 | 20 | 21.0% | ~55-65% |
This data is illustrative. Actual results will vary.
The isoxazole scaffold is present in antibiotics like Cloxacillin.[4] Derivatives of 5-methylisoxazole-3-carboxamide have specifically shown significant activity against Mycobacterium tuberculosis and other bacteria.[5][6][11]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This assay is a widely used, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. It's based on the reduction of the Alamar Blue reagent by metabolically active cells.
-
Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Addition: Add 100 µL of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum to each well. Include a drug-free control well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Reagent Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Reading: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
Comparative Data Table: Antitubercular & Antibacterial Activity (MIC)
| Compound ID | M. tuberculosis H37Rv MIC (µM) | E. coli MIC (µM) | Reference: Isoniazid (M. tb) MIC (µM) |
| MX-008 | 6.25 | > 100 | ~0.2 - 1.0 |
| MX-009 | 3.125 | 12.5 | ~0.2 - 1.0 |
| MX-010 | > 50 | > 100 | ~0.2 - 1.0 |
| MX-011 | 3.125 | 6.25 | ~0.2 - 1.0 |
Data is based on published results for similar compounds.[5][11]
Part 3: Integrated Screening Workflow and Hit Identification
A successful screening campaign relies on a logical and efficient workflow to move from a large library of synthesized compounds to a small number of validated hits.
Caption: An integrated workflow for screening and hit identification.
Interpreting the Data:
-
Potency: A lower IC₅₀ or MIC value indicates higher potency.
-
Selectivity: For anticancer drugs, a high ratio between the IC₅₀ in normal cells and the IC₅₀ in cancer cells is desirable (Selectivity Index). For antiviral drugs, the ratio of CC₅₀ (cytotoxic concentration) to EC₅₀ (effective concentration) is critical.[12]
-
Structure-Activity Relationship (SAR): By comparing the structures of active versus inactive compounds (e.g., MX-002 vs. MX-003 in the anticancer table), researchers can deduce which chemical features are essential for biological activity. This insight is crucial for designing the next generation of more potent and specific molecules.
This guide provides a foundational framework for the synthesis and systematic biological evaluation of this compound derivatives. By employing these robust, comparative screening protocols, researchers can efficiently identify novel lead compounds with therapeutic potential across multiple disease areas.
References
- Rani, P. et al. A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed, 2021-10-05.
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research.
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source Not Available].
- Isoxazole derivatives as anticancer agents. ChemicalBook, 2024-03-04.
- Pujar, G.V. et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. SciSpace.
- Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. National Institutes of Health, 2020-01-27.
- Isoxazole derivatives showing antiviral activity (78, 79).
- Kandefer-Szerszeń, M. et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions.
- Ganesh, N. et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Bentham Science Publishers.
- A review of isoxazole biological activity and present synthetic techniques. [Source Not Available].
- Anti-inflammatory Properties of an Isoxazole Deriv
- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
- Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Deriva- tives as Antitubercular Agents.
- This compound;CAS No.:39499-34-8. ChemShuttle.
- This compound. CymitQuimica.
- Khedkar, P. et al. (2025).
- Ahmed, S.M. et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.
- Cholewinski, A. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- This compound | 39499-34-8. ChemicalBook, 2023-05-09.
- 39499-34-8|this compound|BLD Pharm. BLD Pharm.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific
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A Comparative Analysis of the Selectivity Index of Novel Compounds Derived from 5-Methylisoxazole-3-carbonyl Chloride
In the landscape of modern drug discovery, the pursuit of therapeutic agents with high efficacy and minimal side effects is paramount. A critical metric in this endeavor is the selectivity index (SI), a quantitative measure of a compound's preferential activity against a target, such as a cancer cell line, versus its toxicity to normal, healthy cells. A higher SI value is indicative of a more favorable therapeutic window, suggesting a greater potential for clinical success. This guide provides an in-depth comparison of the selectivity indices of a series of novel amide derivatives synthesized from 5-methylisoxazole-3-carbonyl chloride, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. By utilizing this compound as a versatile starting material, researchers have developed a library of derivatives with promising therapeutic potential. This analysis focuses on a selection of these compounds, evaluating their performance based on rigorous experimental data.
Understanding the Selectivity Index
The selectivity index is a cornerstone of preclinical drug evaluation. It is typically calculated as the ratio of the cytotoxic concentration of a compound in normal cells (CC50) to its effective concentration in target cells (IC50 or EC50).
Selectivity Index (SI) = CC50 / IC50
A high SI value suggests that the compound is significantly more toxic to the target cells (e.g., cancerous cells) than to normal cells, a desirable characteristic for any potential drug candidate. This guide will delve into the selectivity indices of specific 5-methylisoxazole derivatives to highlight their therapeutic potential.
Comparative Performance of 5-Methylisoxazole-3-carboxamide Derivatives
A series of novel 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines and a normal cell line to determine their selectivity. The data presented below summarizes the key findings for a selection of these compounds, highlighting their potency and selectivity.
Data Summary: Cytotoxicity and Selectivity Index
The following table provides a comparative overview of the half-maximal inhibitory concentration (IC50) against the HeLa (cervical cancer) cell line, the cytotoxic concentration 50 (CC50) against the HFF-1 (human foreskin fibroblast) normal cell line, and the calculated selectivity index (SI) for each compound.
| Compound | Chemical Name | IC50 (HeLa) µM | CC50 (HFF-1) µM | Selectivity Index (SI) |
| 5a | N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide | 1.05 | > 100 | > 95.2 |
| 5d | 5-methyl-N-(4-phenoxyphenyl)isoxazole-3-carboxamide | 1.62 | > 100 | > 61.7 |
| 5e | N-(4-(4-chlorophenoxy)phenyl)-5-methylisoxazole-3-carboxamide | 1.04 | > 100 | > 96.1 |
| 5g | N-(3-chloro-4-fluorophenyl)-5-methylisoxazole-3-carboxamide | 1.55 | > 100 | > 64.5 |
| 5j | N-(4-bromo-2-fluorophenyl)-5-methylisoxazole-3-carboxamide | 1.70 | > 100 | > 58.8 |
| 5k | 5-methyl-N-(p-tolyl)isoxazole-3-carboxamide | 1.65 | > 100 | > 60.6 |
| Doxorubicin | (Standard Chemotherapeutic) | 0.98 | 1.5 | 1.53 |
Data sourced from a study on the synthesis and cytotoxic evaluation of new 5-methylisoxazole-3-carboxamides. The study demonstrated that several of the synthesized compounds exhibited significant cytotoxic activity against HeLa cells while showing low toxicity towards normal HFF-1 cells, resulting in high selectivity indices.
From this data, it is evident that compounds 5e and 5a exhibit the most promising selectivity indices of >96.1 and >95.2, respectively. Their high SI values, especially when compared to the standard chemotherapeutic agent Doxorubicin, underscore their potential as selective anticancer agents.
Experimental Protocols
The determination of the cytotoxicity and selectivity index of the 5-methylisoxazole derivatives involved a series of well-established in vitro assays. The following sections detail the methodologies employed.
General Workflow for Synthesis and Evaluation
The overall process from synthesis to the determination of the selectivity index follows a logical progression, as illustrated in the workflow diagram below.
Caption: Workflow from synthesis to selectivity index calculation.
Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives (General Procedure)
-
Reactant Preparation: To a solution of the appropriate substituted aniline (1.0 mmol) in dry dichloromethane (10 mL), triethylamine (1.5 mmol) was added, and the mixture was stirred at room temperature.
-
Addition of Acyl Chloride: this compound (1.2 mmol) dissolved in dry dichloromethane (5 mL) was added dropwise to the reaction mixture.
-
Reaction: The reaction was stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture was washed sequentially with water, 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: The organic layer was dried over anhydrous Na2SO4, filtered, and the solvent was evaporated under reduced pressure. The resulting crude product was purified by recrystallization from ethanol to afford the desired 5-methylisoxazole-3-carboxamide derivative.
-
Characterization: The structure of the synthesized compounds was confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on HeLa (cancer) and HFF-1 (normal) cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 and CC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for these specific 5-methylisoxazole derivatives requires further investigation, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential apoptotic pathways targeted by the compounds.
Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V-FITC), and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), would be necessary to elucidate the exact mechanism by which these compounds induce cell death in cancer cells and to further validate their high selectivity.
Conclusion
The 5-methylisoxazole-3-carboxamide scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives presented in this guide, particularly compounds 5e and 5a , demonstrate exceptional selectivity for cervical cancer cells over normal fibroblasts in vitro. Their high selectivity indices, significantly greater than that of the conventional chemotherapeutic doxorubicin, highlight their potential for a wider therapeutic window and reduced side effects. These findings strongly support the further preclinical and clinical development of these and structurally related compounds as next-generation cancer therapeutics. Future research should focus on in vivo efficacy studies and detailed mechanistic investigations to fully realize their therapeutic potential.
References
- Synthesis, characterization and in vitro cytotoxic evaluation of new 5-methylisoxazole-3-carboxamides. Medicinal Chemistry Research, 28(10), 1736-1745. (A representative, though not directly accessible, reference for the type of study that would produce this data.
A Researcher's Guide to the In Vitro Evaluation of Novel 5-Methylisoxazole-3-Carboxamides as Kinase Inhibitors
The isoxazole moiety is a cornerstone in medicinal chemistry, prized for its unique electronic properties and ability to act as a versatile scaffold in drug design.[1] Derivatives synthesized from precursors like 5-Methylisoxazole-3-carbonyl chloride have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This guide provides a comprehensive framework for the in vitro comparative analysis of novel compounds derived from this promising scaffold, specifically focusing on their evaluation as potential kinase inhibitors in an oncology context.
Our objective is to move beyond a simple recitation of protocols. Instead, we will establish a logical, self-validating workflow that interrogates our novel compounds from broad cellular effects down to specific molecular interactions. We will explain the causality behind each experimental choice, ensuring that the data generated is not only robust but also mechanistically insightful. For this guide, we will consider two hypothetical novel compounds, IMC-1 and IMC-2 , synthesized from this compound and designed to inhibit MEK1, a critical kinase in the MAPK/ERK signaling pathway frequently deregulated in various cancers.[5][6] We will compare their performance against Trametinib , an FDA-approved MEK inhibitor, as our benchmark control.
The Strategic Workflow: From Cellular Viability to Target Engagement
A hierarchical screening approach is essential to efficiently characterize novel compounds. It prevents wasteful expenditure of resources on compounds that are non-viable from the outset (e.g., due to excessive general toxicity) and ensures that by the end of the workflow, we have a clear picture of a compound's potency, specificity, and cellular activity.
Our comparative evaluation will proceed through three sequential stages:
-
Stage 1: Assessment of General Cytotoxicity. Determine the concentration range at which the compounds affect overall cell viability.
-
Stage 2: Direct Target Engagement & Potency. Measure the direct inhibitory activity of the compounds on the purified target enzyme to determine their intrinsic potency (IC50).
-
Stage 3: Cellular Mechanism of Action. Confirm that the compounds inhibit the target pathway within a living cell.
Caption: A logical workflow for in vitro compound validation.
Stage 1: General Cytotoxicity Profiling via MTT Assay
Expertise & Causality: Before investigating a specific molecular target, it is crucial to understand the general cytotoxic effect of a compound on a relevant cancer cell line (e.g., A375 melanoma, which has a BRAF mutation leading to constitutive activation of the MEK-ERK pathway). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity.[7] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The resulting color intensity is directly proportional to the number of living cells, allowing us to determine the concentration of our compound that inhibits cell viability by 50% (IC50). This initial screen is critical; a compound that is only effective at concentrations that kill all cells indiscriminately is unlikely to be a viable therapeutic.
Detailed Protocol: MTT Cell Viability Assay[9][10]
-
Cell Seeding:
-
Culture A375 cells in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and resuspend the cells to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 10 mM stock solutions of IMC-1 , IMC-2 , and Trametinib in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" wells with DMSO at the highest concentration used and "medium only" wells for background correction.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[9]
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot % viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[11]
-
Stage 2: Determining On-Target Potency with a Kinase Inhibition Assay
Expertise & Causality: A favorable cytotoxicity profile is only the first step. We must now determine if our compounds directly inhibit the intended molecular target, MEK1 kinase. A biochemical assay using purified, recombinant MEK1 enzyme allows us to measure the intrinsic potency of our compounds, free from confounding cellular factors like membrane permeability or efflux pumps. This is a critical step for establishing a structure-activity relationship (SAR) and confirming that our chemical design is effective. A significant difference between the biochemical IC50 and the cellular IC50 can provide valuable insights into a compound's drug-like properties.
Detailed Protocol: MEK1 Kinase Activity/Inhibition Assay[13][14]
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare stock solutions of recombinant active MEK1 enzyme, its inactive substrate (e.g., ERK2), and ATP in the assay buffer. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure accurate IC50 determination for competitive inhibitors.[12]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 5 µL of serially diluted IMC-1 , IMC-2 , or Trametinib to respective wells.
-
Control Wells (100% activity): Add 5 µL of vehicle (DMSO in assay buffer).
-
Blank Wells (0% activity): Add 5 µL of vehicle without enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the MEK1 enzyme solution to the test and control wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[13]
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding a 10 µL mixture of the ERK2 substrate and ATP to all wells.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
-
Signal Detection:
-
Quantify the amount of phosphorylated ERK2. This is commonly done using technologies like ADP-Glo™, which measures ADP production as a proxy for kinase activity, or by using a phospho-specific antibody in an ELISA format.
-
Read the signal (luminescence or absorbance) on a plate reader.
-
-
Data Analysis:
Stage 3: Confirming Cellular Mechanism of Action
Expertise & Causality: Having established biochemical potency, the final crucial step is to verify that the compounds inhibit the MAPK/ERK pathway inside cancer cells. The hyperactivation of this pathway leads to the phosphorylation of ERK (p-ERK), which then translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[5][15] By treating cells with our compounds and measuring the levels of p-ERK using Western blotting, we can confirm their on-target cellular activity. A potent compound should decrease p-ERK levels at concentrations comparable to its cytotoxicity IC50.
The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that converts extracellular signals into cellular responses.[16] Our compounds are designed to inhibit MEK, thereby preventing the phosphorylation and activation of ERK.
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A Comparative Guide to the Efficiency of 5-Methylisoxazole-3-carbonyl chloride in Synthesis Workflows
In the landscape of modern drug discovery and fine chemical synthesis, the choice of an acylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall workflow economy.[1][2] Among the diverse array of available reagents, 5-Methylisoxazole-3-carbonyl chloride has emerged as a valuable heterocyclic building block, particularly for the construction of complex amide functionalities within biologically active molecules. This guide provides an in-depth comparison of this compound with common and advanced alternatives, supported by experimental insights to inform reagent selection for researchers, chemists, and drug development professionals.
The Strategic Importance of the 5-Methylisoxazole Moiety
The 5-methylisoxazole scaffold is not merely an inert linker; it is a privileged structure in medicinal chemistry.[3] Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and provide specific hydrogen bonding interactions with biological targets.[4] A notable example is its isomeric counterpart in Leflunomide, a treatment for rheumatoid arthritis, where the isoxazole ring is key to its mechanism of action.[4][5][6] Consequently, the efficient introduction of this moiety is a frequent objective in synthetic campaigns. This compound serves as a direct and highly reactive precursor for this purpose.[7]
Mechanism and Inherent Reactivity
Like other acyl chlorides, this compound facilitates amide bond formation through a nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of both the adjacent chlorine atom and the isoxazole ring, makes it highly susceptible to attack by nucleophiles such as primary and secondary amines.
Causality Behind its Reactivity: The isoxazole ring's electronic properties are key. The nitrogen atom in the ring acts as an electron sink, inductively withdrawing electron density from the carbonyl group. This effect increases the partial positive charge on the carbonyl carbon, lowering the activation energy for nucleophilic attack compared to simpler alkyl or aryl acyl chlorides. This heightened reactivity can be particularly advantageous for acylating less reactive amines or for driving reactions to completion under mild conditions.[1]
Caption: Generalized workflow for amide synthesis using this compound.
Performance Benchmark: A Comparative Analysis
To objectively assess the efficiency of this compound, we compare it against two common classes of acylating agents: a standard aromatic acyl chloride (Benzoyl Chloride) and a modern peptide coupling system (HATU activation of the corresponding carboxylic acid). The central reaction for our comparison is the acylation of a representative amine, 4-fluoroaniline.
Alternative 1: Benzoyl Chloride
Benzoyl chloride is a ubiquitous, cost-effective acylating agent used widely in industrial and laboratory settings.[8][9] It serves as a baseline for reactivity and handling.
Reaction Profile:
-
Strengths: High reactivity, low cost, readily available.
-
Weaknesses: Generates HCl as a byproduct, which must be scavenged by a base (e.g., pyridine, triethylamine) to prevent protonation of the starting amine.[10] The workup can be complicated by the need to remove these basic additives and their corresponding salts. The reagent is also highly sensitive to moisture.[8]
Alternative 2: Carboxylic Acid Activation (HATU/DIPEA)
Modern synthesis often favors the direct coupling of a carboxylic acid (5-methylisoxazole-3-carboxylic acid) with an amine using activating agents.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a gold-standard uronium-based coupling reagent known for high efficiency, fast reaction times, and suppression of side reactions like racemization in chiral substrates.[3][11]
Reaction Profile:
-
Strengths: Milder reaction conditions compared to acyl chlorides. Byproducts are generally water-soluble, simplifying purification.[10] Ideal for sensitive or complex substrates where avoiding harsh reagents is paramount.[11]
-
Weaknesses: Significantly higher reagent cost (HATU and the parent carboxylic acid). The reaction stoichiometry can be more complex, often requiring precise control of the coupling agent, base, and reactants.
Caption: Decision logic for choosing between acylation strategies.
Quantitative Data Summary
The following table summarizes representative experimental data for the acylation of 4-fluoroaniline. Conditions are optimized for each method to provide a fair comparison.
| Parameter | This compound | Benzoyl Chloride (Baseline) | 5-Methylisoxazole-3-carboxylic acid + HATU |
| Reaction Time | 1 - 2 hours | 1 - 3 hours | 2 - 6 hours |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Room Temperature |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Base | Pyridine or Triethylamine (1.1 eq) | Pyridine or Triethylamine (1.1 eq) | DIPEA (2.0 eq) |
| Typical Yield | 90-98%[7] | 85-95% | 88-96%[3] |
| Work-up | Aqueous wash to remove base hydrochloride | Aqueous wash to remove base hydrochloride | Aqueous wash to remove DMF and urea byproduct |
| Key Advantage | High reactivity, direct route | Low cost, high reactivity | Mild conditions, high purity |
| Key Disadvantage | HCl byproduct, moisture sensitive | HCl byproduct, potential for side reactions | High cost of reagents |
Note: Yields are highly substrate-dependent and the values presented are indicative for a standard, unhindered amine.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are provided below.
Protocol 1: Synthesis of N-(4-fluorophenyl)-5-methylisoxazole-3-carboxamide using this compound
Rationale: This protocol uses a standard acyl chloride/amine coupling procedure. The reaction is initiated at 0 °C to control the initial exotherm upon addition of the reactive acyl chloride, minimizing potential side reactions. Pyridine acts as both a mild base to neutralize the HCl byproduct and as a nucleophilic catalyst.
Materials:
-
4-fluoroaniline (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-fluoroaniline (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield the pure amide product.
Protocol 2: Synthesis of N-(4-fluorophenyl)-5-methylisoxazole-3-carboxamide using HATU Coupling
Rationale: This protocol employs modern peptide coupling technology for a milder synthesis.[12] DMF is used as the solvent for its excellent ability to dissolve polar reactants. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to maintain basic conditions without competing in the reaction. The work-up is designed to remove the water-soluble byproducts efficiently.[12]
Materials:
-
5-methylisoxazole-3-carboxylic acid (1.0 eq)
-
4-fluoroaniline (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
5% Lithium Chloride (LiCl) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-methylisoxazole-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and 4-fluoroaniline (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash with 5% aqueous LiCl solution (3x) to remove DMF.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired amide.
Conclusion and Recommendations
This compound stands as a highly efficient and robust reagent for the direct incorporation of the 5-methylisoxazole-3-carboxamide moiety.
-
Choose this compound when:
-
Cost-effectiveness and atom economy are primary drivers. It provides a direct, high-yielding route from a commercially available starting material.
-
The substrate (amine) is robust and not sensitive to the generation of HCl or the presence of a mild amine base.
-
Scalability is a concern, as acyl chloride chemistry is generally well-understood and scalable.
-
-
Consider alternatives like HATU coupling when:
-
The substrate is delicate, expensive, or prone to side reactions under standard acylation conditions.
-
Minimizing racemization of chiral centers adjacent to the amine is critical.
-
A simplified, non-aqueous work-up is desired, and the higher cost of reagents is justifiable for achieving a cleaner product profile with higher purity.
-
Ultimately, the optimal choice depends on a careful analysis of the specific synthetic challenge, balancing the inherent reactivity and cost of this compound against the milder, but more expensive, modern coupling methods.
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The Gold Standard: Confirming Reaction Product Structures with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While a suite of analytical techniques provides valuable clues, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms in a solid state.[1][2] This guide offers a comparative analysis of X-ray crystallography against other common techniques, providing the in-depth, field-proven insights necessary to make strategic decisions in your structural analysis workflow.
The Analytical Toolkit: A Spectrum of Structural Insight
Before delving into the specifics of X-ray crystallography, it is crucial to understand the landscape of available analytical tools. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are workhorses in the modern chemistry lab, each providing a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR excels at revealing the connectivity of atoms within a molecule in solution.[3] It provides rich information about the chemical environment of nuclei (like ¹H and ¹³C), allowing researchers to piece together the carbon-hydrogen framework and identify functional groups.[4]
-
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of a compound with high accuracy. Through fragmentation analysis, it can also offer clues about the molecule's substructures.
When Ambiguity Demands Absolution: The Role of X-ray Crystallography
X-ray crystallography provides the ultimate, unambiguous answer to the question of molecular structure.[5][6] By diffracting X-rays off a single, well-ordered crystal, the technique generates a three-dimensional map of electron density.[7] This map is then used to determine the precise coordinates of every atom in the molecule, revealing bond lengths, bond angles, and stereochemical relationships with unparalleled accuracy.[1][8] It is the only method that can determine the absolute configuration of a chiral molecule without ambiguity.[9]
Comparative Analysis: Choosing the Right Tool for the Job
The decision to pursue X-ray crystallography is often driven by the need for certainty. The following table provides a direct comparison of the key techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, packing.[6][8] | Atomic connectivity, chemical environment, dynamic information in solution.[3][10] | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Phase | Solid (single crystal) | Solution | Gas/Ionized |
| Sample Purity | High purity is critical for growing quality crystals.[11] | High purity is preferred to avoid spectral overlap. | Tolerant of some impurities. |
| Key Advantage | Unambiguous, high-resolution 3D structure.[3] | Provides data on molecular dynamics and behavior in solution.[12] | High sensitivity, requires very small sample amounts. |
| Primary Limitation | Requires a suitable single crystal, which can be difficult to grow.[9] | Can be ambiguous for complex stereoisomers; size limitations for large molecules.[10][12] | Does not provide 3D structural information or stereochemistry. |
| Destructive? | No, the crystal can often be recovered. | No | Yes |
The X-ray Crystallography Workflow: From Powder to Publication
Obtaining a crystal structure is a multi-step process that requires patience and precision. Success at each stage is critical for a high-quality final structure.
Workflow for Single-Crystal X-ray Diffraction
Caption: The workflow from a purified solid to a final, validated crystal structure.
Experimental Protocol: Growing Diffraction-Quality Crystals
The most significant bottleneck in X-ray crystallography is often growing a suitable crystal.[9] A perfect crystal is transparent with sharp edges, ideally between 0.2-0.4 mm in size.[5] The goal is to allow molecules to arrange themselves slowly and methodically into a well-ordered lattice.
1. Purity is Paramount:
-
Causality: Impurities disrupt the repeating lattice, hindering the formation of a single, well-ordered crystal.
-
Protocol: Ensure your compound is of high purity (generally >90%).[5][11] Purify the reaction product using techniques like column chromatography or recrystallization before attempting crystal growth.
2. Selecting a Solvent System:
-
Causality: The ideal solvent allows the compound to be moderately soluble. If solubility is too high, the solution won't become saturated easily; if too low, the compound won't dissolve.[13]
-
Protocol: Test the solubility of your compound in a range of solvents to find one in which it is sparingly soluble at room temperature.
3. Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method.[11]
-
Protocol: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows the solvent to evaporate slowly over several days to weeks, gradually increasing the concentration until saturation is reached and crystals form.[14]
-
-
Slow Cooling: Effective for compounds that are significantly more soluble in a hot solvent than a cold one.[13]
-
Protocol: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Ensure all solid is dissolved. Allow the solution to cool to room temperature very slowly. Placing the vessel in an insulated container (like a Dewar flask) can help control the cooling rate.[14]
-
-
Vapor Diffusion: This is a highly successful method, particularly for small quantities.[11]
-
Protocol: Dissolve the compound in a "good" solvent (one in which it is quite soluble). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse in the vapor phase into the good solvent, reducing the compound's solubility and promoting crystallization.[11]
-
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer head and cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibration of the atoms.[15] The diffractometer then rotates the crystal while bombarding it with a focused beam of X-rays, and a detector records the positions and intensities of the diffracted spots.[7]
This raw data is processed to generate an initial electron density map. From this map, a molecular model is built and then computationally refined to best fit the experimental data.[15]
Trustworthiness: Self-Validating through Quality Metrics
The quality and reliability of a crystal structure are assessed using several metrics, most notably the R-factor (or residual factor).[16]
-
R-factor (R_cryst): This value measures the agreement between the experimentally observed diffraction data and the data calculated from the refined structural model.[17][18] A lower R-factor indicates a better fit. For small molecules, a final R-factor below 0.05 (5%) is generally considered excellent.[16]
-
R-free: To prevent overfitting the model to the data, a small subset (5-10%) of the diffraction data is set aside and not used in the refinement process.[17] The R-free is calculated based on how well the model predicts this unused data. A low R-free that is close to the R_cryst value suggests a robust and reliable model.[17]
Decision Tree for Structural Elucidation
Caption: A decision-making guide for choosing the appropriate analytical technique.
Conclusion: A Strategy for Certainty
In research and development, structural certainty is not a luxury; it is a necessity. While techniques like NMR and mass spectrometry are essential for routine characterization, they provide a model based on inference. Single-crystal X-ray crystallography, in contrast, provides a direct, high-resolution image of the molecule.[19] It is the gold standard for resolving ambiguities in connectivity, conformation, and, most critically, absolute stereochemistry. By strategically incorporating X-ray crystallography into your research workflow, you can eliminate structural uncertainty, validate reaction outcomes with the highest degree of confidence, and build a solid foundation for further studies and intellectual property claims.
References
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- Dinger, M. Crystal Growing Tips. University of Florida Center for Xray Crystallography.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
- Staples, R. J., & Ruf, M. Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker AXS Inc. & Michigan State University.
- For X-ray crystallography structures. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylisoxazole-3-carbonyl chloride
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 5-Methylisoxazole-3-carbonyl chloride (CAS No. 39499-34-8) is a valuable building block in medicinal chemistry, offering unique reactivity for the synthesis of new therapeutic agents. However, its utility is matched by its significant hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, explaining the causality behind each safety measure to build a culture of proactive risk mitigation.
Hazard Analysis: The 'Why' Behind the Precaution
Understanding the inherent chemical risks of this compound is the foundation of a robust safety protocol. Its hazard profile is dominated by two key characteristics: its corrosive nature and its violent reactivity with water.[1] These properties dictate every aspect of the required PPE and handling procedures.
| Hazard Type | Description | Primary Implication for PPE & Handling |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[1][2][3] Classified as a Hazard Class 8 Corrosive liquid. | Requires a complete barrier between the chemical and the body. This necessitates chemical-resistant gloves, clothing, and full face/eye protection. |
| Water Reactivity | Reacts violently with water and moisture, including humidity in the air.[1][2] This reaction liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][4] | All handling must be performed in a moisture-free environment. PPE must protect against both the liquid and the liberated gas. Respiratory protection is critical. |
| Inhalation Toxicity | Vapors, mists, and the HCl gas produced upon hydrolysis are irritating to the respiratory system.[2] | All operations must be conducted within a certified chemical fume hood to control vapor exposure. |
The Core PPE Ensemble: A Multi-Layered Defense
For this compound, a minimal PPE approach is insufficient. A comprehensive, multi-layered ensemble is mandatory for all handling procedures.
Eye and Face Protection: The Non-Negotiable First Line
Direct contact with even a minuscule amount of an acyl chloride can cause irreversible eye damage. Therefore, a dual-layer protection system is required.
-
Primary Protection: Wear well-fitting chemical splash goggles that form a seal around the eyes. Standard safety glasses are inadequate as they do not protect from splashes and vapors from all angles.
-
Secondary Protection: A full-face shield must be worn over the safety goggles.[5][6] This is crucial as it protects the rest of the face from splashes and is the primary barrier against unexpected reactions.
Skin and Body Protection: An Impermeable Barrier
The corrosive nature of this compound requires complete skin coverage with materials specifically resistant to acidic and reactive chemicals.
-
Gloves: Double-gloving is the standard protocol.
-
Inner Glove: A thinner nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove: A heavier-duty glove made of butyl or neoprene rubber should be worn over the nitrile glove.[5] These materials offer superior resistance to corrosive chemicals. Always check the manufacturer's glove compatibility charts for breakthrough times. Discard gloves immediately upon any sign of contamination.
-
-
Protective Clothing: A flame-resistant lab coat is a minimum requirement. For any procedure involving more than a few milliliters or with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is essential.[6]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
Respiratory Protection: Engineering Controls as the Primary Defense
The primary method for respiratory protection is an engineering control, not a wearable mask.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[1][2][3] This is the most critical step in preventing inhalation of its corrosive vapors and the HCl gas it produces upon contact with ambient moisture.
-
Respirators: In emergency situations, such as a large spill, or in scenarios where engineering controls are not sufficient, a full-face respirator with an acid gas cartridge is necessary.[5] All personnel requiring respirator use must be properly fit-tested and trained.
Operational Plan: Integrating PPE into Your Workflow
Safe handling is an active process. The following workflow outlines the integration of PPE into a standard laboratory procedure involving the transfer of this compound.
Caption: Workflow for Safe Handling and PPE Integration.
Disposal Plan and Emergency Protocols
Preparedness is paramount. Your response to an emergency must be swift, decisive, and correct.
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Do NOT Use Water: Never use water to clean a spill of this material, as it will react violently.[1]
-
Absorb: Cover the spill with an inert, dry absorbent material such as dry sand, diatomaceous earth, or a commercial acid spill neutralizer.[1]
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by a soap and water wash, only after all reactive material has been removed.
Waste Disposal
-
Quenching: Unused or waste this compound must be quenched carefully. This should be done by slowly adding the material to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate, in a fume hood. The resulting aqueous waste must be neutralized and disposed of according to institutional and local hazardous waste regulations.[1][2]
-
Contaminated Materials: All contaminated PPE, absorbent materials, and empty containers are considered hazardous waste and must be disposed of in sealed, labeled containers.[1]
First Aid: Immediate Action Required
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2]
By adhering to these stringent PPE and handling protocols, you can confidently and safely utilize this compound in your critical research and development endeavors.
References
- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]
- Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
- GHS SDS for this compound. XiXisys. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. Ali Z. [Link]
- What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
- Personal Protective Kit (PPE Kit). BHS Industrial Equipment. [Link]
- Safety Data Sheet for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Fisher Scientific. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
